5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-11-4-2-8(13(15)16)6-10(11)12-5-3-9(7-14)18-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLWDQQLLKOINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358265 | |
| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714939-06-7 | |
| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Activity of Nitrophenylfuran Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Nitrophenylfuran derivatives represent a versatile class of synthetic compounds with a broad spectrum of biological activities, holding significant promise for the development of novel therapeutic agents. This guide provides an in-depth technical overview of the core biological activities of these derivatives, focusing on their antimicrobial, anticancer, and antiparasitic properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of nitrophenylfuran-based therapeutics.
Introduction: The Enduring Potential of a Classic Scaffold
The nitrofuran scaffold, characterized by a furan ring bearing a nitro group, has been a cornerstone of medicinal chemistry for decades.[1] These synthetic compounds are prodrugs, meaning they require intracellular enzymatic activation to exert their biological effects.[1][2] This activation process, primarily mediated by nitroreductase enzymes, generates reactive intermediates that are toxic to target cells.[3] The broad-spectrum activity and unique mechanism of action of nitrofurans have sustained their relevance in an era of increasing drug resistance.[1][4]
This guide will explore the diverse biological activities of nitrophenylfuran derivatives, moving beyond their traditional antibacterial applications to their emerging roles in oncology and parasitology. We will examine the key structural features that govern their activity and provide practical, field-proven methodologies for their synthesis and biological characterization.
Core Chemistry and Synthesis
The fundamental structure of a nitrophenylfuran derivative consists of a 5-nitrofuran ring linked to a phenyl group, often through various spacer moieties. The synthesis of these compounds typically involves established organic chemistry reactions.
A common synthetic route involves the condensation of 5-nitro-2-furaldehyde with a substituted acetophenone in the presence of an acid or base catalyst to form a chalcone.[5] Another approach is the activation of 5-nitro-furan-2-carboxylic acid with a coupling agent like carbonyldiimidazole (CDI), followed by reaction with an appropriate amine to yield amide derivatives.[5] These synthetic strategies allow for the introduction of a wide range of substituents on both the phenyl and furan rings, enabling the systematic exploration of structure-activity relationships.
Key Biological Activities and Mechanisms of Action
Nitrophenylfuran derivatives exhibit a remarkable range of biological activities, primarily attributed to the reductive activation of the nitro group.
Antimicrobial Activity
The most well-established activity of nitrophenylfurans is their antibacterial effect against a wide range of Gram-positive and Gram-negative bacteria.[6]
3.1.1 Mechanism of Action
The antimicrobial action of nitrofurans is a multi-faceted process initiated by the reduction of the nitro group by bacterial nitroreductases (NTRs).[1][7] In Escherichia coli, two main oxygen-insensitive Type I nitroreductases, NfsA and NfsB, are responsible for this activation.[1] This enzymatic reduction generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1][8]
These reactive species are cytotoxic and exert their antibacterial effects through several mechanisms:
-
DNA Damage: The generated radicals can cause strand breakage in bacterial DNA, inhibiting replication and leading to cell death.[3]
-
Inhibition of Protein Synthesis: The reactive intermediates can non-specifically bind to ribosomal proteins and other macromolecules, disrupting essential protein synthesis.[3][7][8]
-
Interference with Metabolic Pathways: Nitrofurans can inhibit key enzymes involved in bacterial metabolism, such as those in the Krebs cycle.[6]
The multiplicity of targets is a key reason for the low incidence of clinically significant resistance to nitrofurans.[8]
Signaling Pathway: Antimicrobial Mechanism of Nitrofuran Derivatives
Caption: Reductive activation of nitrophenylfurans in bacteria.
3.1.2 Structure-Activity Relationship (SAR)
SAR studies have provided valuable insights into the structural requirements for potent antibacterial activity. The electronic and spatial properties of the substituents on the phenyl ring play a crucial role.[9] Generally, electron-withdrawing groups on the phenyl ring can enhance activity.[10] The nature of the linker between the nitrofuran and phenyl moieties also significantly influences the antibacterial potency.[9] Quantitative structure-activity relationship (QSAR) analyses have shown that the reduction potential of the nitro group is a key determinant of activity, though it is not the sole factor.[10][11]
Anticancer Activity
Emerging evidence highlights the potential of nitrophenylfuran derivatives as anticancer agents. Their mechanism of action in cancer cells shares some similarities with their antibacterial activity but also exhibits distinct features.
3.2.1 Mechanism of Action
The anticancer effects of some nitrophenylfuran derivatives are linked to their ability to induce oxidative stress and DNA damage in cancer cells, ultimately leading to apoptosis.[12][13] Certain derivatives have been shown to trigger a p53-dependent apoptotic pathway.[12] The induction of reactive oxygen species (ROS) appears to be a central event, leading to an increased Bax/Bcl-2 ratio and activation of caspases 3/7.[12]
Furthermore, some nitrofuran-containing compounds, such as Nifuroxazide, can inhibit STAT3 signaling and act on inflammatory pathways, contributing to their anti-tumor effects.[12] Chalcone derivatives containing a nitrophenyl group have been shown to induce apoptosis and arrest the cell cycle in colon cancer cells.[14]
Signaling Pathway: Anticancer Mechanism of Nitrophenylfuran Derivatives
Caption: Induction of apoptosis by nitrophenylfuran derivatives.
3.2.2 Promising Derivatives and In Vitro Data
Several studies have reported potent in vitro anticancer activity for novel nitrophenylfuran derivatives. For instance, certain 5-nitrofuran-isatin molecular hybrids have demonstrated significant inhibitory activity against the human colon cancer cell line HCT-116.[15]
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitrofuran-isatin hybrid | HCT-116 (Colon) | 1.62 - 8.8 | [15] |
| Thiazolidinone derivatives | MCF-7 (Breast) | Not specified | [13] |
| Thiazolidinone derivatives | MDA-MB-231 (Breast) | Not specified | [13] |
| Nitrofurantoin derivatives | Caco-2 (Colon) | Not specified | [13] |
| Nitrofurantoin derivatives | HepG-2 (Liver) | Not specified | [13] |
| Nitrofurantoin derivatives | HeLa (Cervical) | Not specified | [13] |
| 3-Nitrophenyl chalcone | HCT-116 (Colon) | 1.71 | [14] |
| 3-Nitrophenyl chalcone | HT-29 (Colon) | 7.76 | [14] |
Antiparasitic Activity
Nitrophenylfuran derivatives have also shown promise in the treatment of parasitic diseases, such as trypanosomiasis.
3.3.1 Mechanism of Action
The trypanocidal activity of these compounds relies on their activation by a parasite-specific type I nitroreductase (NTR).[16][17] This enzyme is absent in mammalian cells, providing a basis for selective toxicity.[16][17] The reduction of the nitro group by the parasite's NTR generates cytotoxic metabolites that kill the parasite.[16][17] This mechanism has been validated for the treatment of Human African Trypanosomiasis, also known as sleeping sickness.[18]
Experimental Protocols
The evaluation of the biological activity of nitrophenylfuran derivatives requires robust and reproducible in vitro assays.
In Vitro Antimicrobial Susceptibility Testing
A standard method for determining the antimicrobial potency of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the nitrophenylfuran derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
In Vitro Cytotoxicity Assays
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[19]
Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the nitrophenylfuran derivative and incubate for 48-72 hours.[20]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20][21]
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
Drug Development Perspectives and Future Directions
Nitrophenylfuran derivatives continue to be a promising class of compounds for drug development. Their broad spectrum of activity, coupled with a low propensity for resistance development, makes them attractive candidates for antimicrobial therapies.[4][8] The emerging anticancer and antiparasitic activities open new avenues for their therapeutic application.
Future research should focus on:
-
Rational Design: Utilizing computational modeling and QSAR studies to design novel derivatives with enhanced potency and selectivity.
-
Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying their anticancer and antiparasitic effects.
-
Combination Therapies: Exploring the synergistic effects of nitrophenylfuran derivatives with existing drugs to combat resistance and improve therapeutic outcomes.
-
Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical and clinical development.
Conclusion
Nitrophenylfuran derivatives are a versatile and valuable class of bioactive compounds with a rich history and a promising future in medicinal chemistry. Their multifaceted mechanisms of action, targeting fundamental cellular processes, provide a robust platform for the development of novel therapeutics to address critical unmet medical needs in infectious diseases, oncology, and parasitology. This guide has provided a comprehensive overview of their biological activities and the experimental approaches for their evaluation, aiming to empower researchers in their quest for new and effective drugs.
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Mechanism of nitrofuran activation and resistance (A) Schematic pathway... - ResearchGate. (n.d.). Retrieved from [Link]
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Mohamed, M. S., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 1-13. [Link]
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Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC - NIH. (n.d.). Retrieved from [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PolyU Scholars Hub. (2019). Retrieved from [Link]
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A novel series of nitrofuran derivatives produces an anti-tumor effect via a p53-dependent mechanism | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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McOsker, C. C., & Masten, B. J. (1988). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Reviews of Infectious Diseases, 10 Suppl 2, S343-S347. [Link]
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Cerecetto, H., et al. (2005). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 48(10), 3497-3505. [Link]
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Le, V., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens, 17(7), e1009663. [Link]
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An In-Depth Technical Guide to 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. While specific experimental data for this precise molecule is limited in publicly accessible literature, this document consolidates its known fundamental properties and extrapolates its synthetic route, characterization, and potential biological activities based on established principles and data from structurally analogous compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and explore the therapeutic promise of the nitrophenyl-furan scaffold.
Introduction: The Significance of the Nitrophenyl-Furan Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and the reactivity of the aldehyde group at the 2-position make it a versatile platform for creating diverse molecular architectures. When combined with a substituted phenyl ring at the 5-position, particularly one bearing nitro and methoxy groups, the resulting molecule, 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde, emerges as a compound with considerable potential for biological activity.
The nitroaromatic moiety is a well-established pharmacophore known for its role in antimicrobial and anticancer agents.[2] The electron-withdrawing nature of the nitro group can enhance the compound's reactivity and interaction with biological targets. This guide will delve into the molecular characteristics, a robust synthetic strategy, and the anticipated biological relevance of this specific compound, providing a foundational framework for its further investigation and application in drug discovery programs.
Molecular and Physicochemical Properties
A precise understanding of a compound's molecular and physical characteristics is fundamental to its application in research and development.
Molecular Formula and Weight
The core identity of 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde is defined by its elemental composition and mass.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₅ | [3] |
| Molecular Weight | 247.21 g/mol | [3] |
| CAS Number | 714939-06-7 | [3] |
Structural Elucidation
The structure combines a furan-2-carbaldehyde core with a 2-methoxy-5-nitrophenyl substituent at the furan's 5-position. This specific arrangement of functional groups is critical to its chemical reactivity and biological profile.
-
Furan Ring: An aromatic five-membered heterocycle containing an oxygen atom.
-
Carbaldehyde Group: An electrophilic center and a key handle for synthetic modifications.
-
Nitrophenyl Group: The nitro group is strongly electron-withdrawing, influencing the electronic properties of the entire molecule.
-
Methoxy Group: An electron-donating group positioned ortho to the furan linkage, which can influence the conformation and electronic nature of the phenyl ring.
Synthesis Pathway: A Focus on Suzuki-Miyaura Cross-Coupling
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the bond between the furan and phenyl rings, leading to two key precursors: (5-formylfuran-2-yl)boronic acid and a suitable halogenated 2-methoxy-5-nitrobenzene derivative.
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol
The following protocol is a validated, field-proven methodology for the synthesis of analogous 5-aryl-furan-2-carbaldehydes and is presented here as a robust starting point.
Materials:
-
(5-Formylfuran-2-yl)boronic acid
-
1-Bromo-2-methoxy-5-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (Solvent system)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add (5-formylfuran-2-yl)boronic acid (1.2 equivalents), 1-bromo-2-methoxy-5-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is a critical step as the Palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Spectroscopic Characterization (Anticipated)
Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet downfield, ~9.5-10.0 ppm), distinct doublets for the furan protons, and signals corresponding to the three protons on the substituted phenyl ring. The methoxy group would appear as a sharp singlet around 3.9-4.1 ppm.
-
¹³C NMR: The carbon NMR would reveal a signal for the aldehyde carbonyl carbon (~175-180 ppm), along with distinct signals for the carbons of the furan and phenyl rings. The methoxy carbon signal would be observed around 55-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1670-1690 cm⁻¹. Characteristic bands for the nitro group (NO₂) would appear around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 247.21.
Potential Applications in Drug Discovery
The structural motifs within 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde suggest significant potential for therapeutic applications, particularly as an antimicrobial or anticancer agent.
Antimicrobial Activity
Nitrofuran derivatives are a known class of antibacterial agents.[2] The mechanism of action is often attributed to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of highly reactive nitroso and hydroxylamino intermediates. These reactive species can then damage microbial DNA, ribosomes, and other crucial cellular components, leading to cell death. The presence of the furan ring and the specific substitution pattern on the phenyl ring can modulate the compound's uptake, metabolic activation, and spectrum of activity.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of compounds containing nitrophenyl and furan moieties.[4] The potential mechanisms include:
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating key signaling pathways.
-
Enzyme Inhibition: It could act as an inhibitor for enzymes that are critical for cancer cell proliferation and survival, such as topoisomerases.[5]
-
Generation of Reactive Oxygen Species (ROS): The nitro group can be reduced in the hypoxic environment of tumors, leading to oxidative stress and cell death.
The aldehyde functionality provides a convenient point for further derivatization, allowing for the synthesis of a library of related compounds (e.g., Schiff bases, chalcones) to explore structure-activity relationships (SAR) and optimize for potency and selectivity.[6]
Conclusion and Future Directions
5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde is a compound with a compelling molecular architecture for applications in drug discovery. This guide has outlined its fundamental properties and a robust synthetic strategy based on well-established chemical principles. While specific biological data for this exact molecule remains to be published, the known activities of its constituent pharmacophores strongly suggest its potential as a lead compound for developing novel antimicrobial and anticancer therapeutics.
Future research should focus on the practical synthesis and full spectroscopic characterization of this compound. Subsequent in-vitro and in-vivo biological evaluations are warranted to definitively establish its therapeutic efficacy and mechanism of action. The insights provided in this guide serve as a valuable resource for scientists poised to explore the promising chemical and biological landscape of this nitrophenyl-furan derivative.
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Kaur, R., et al. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Wang, J., et al. Design, synthesis, and biological evaluation of 1,3,6,7-tetrahydroxyxanthone derivatives as phosphoglycerate mutase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 5. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
5-Substituted Furan-2-Carbaldehydes: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Furan Scaffold
In the landscape of medicinal chemistry, 5-substituted furan-2-carbaldehydes have emerged as a "privileged scaffold," a molecular framework that serves as a versatile foundation for the design and synthesis of novel therapeutic agents.[1] The furan nucleus, an electron-rich five-membered aromatic heterocycle containing an oxygen atom, is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1] Its inherent electronic properties facilitate a variety of chemical modifications, making it an exceptionally attractive starting point for drug discovery programs.[1]
The strategic placement of an aldehyde group at the C2 position provides a crucial reactive handle for further molecular elaboration, enabling the construction of more complex and functionally diverse chemical entities.[1] Furthermore, the ability to introduce a wide array of substituents at the C5 position allows for the meticulous fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and pharmacokinetic profile.[1] This guide provides an in-depth exploration of the synthesis, chemical reactivity, and burgeoning therapeutic applications of this promising class of compounds, with a particular focus on their demonstrated potential as anticancer and antimicrobial agents.[1]
Core Synthetic Strategies: Building the Furan Framework
The synthesis of 5-substituted furan-2-carbaldehydes can be accomplished through a variety of synthetic routes, often commencing from readily available and cost-effective starting materials like furan or furfural.[1] The choice of a specific synthetic pathway is often dictated by the nature of the desired C5 substituent and the overall complexity of the target molecule. Key methodologies include electrophilic substitution, modern cross-coupling reactions, and the chemical modification of pre-existing furan derivatives.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, and they are particularly well-suited for the introduction of aryl and other carbon-based substituents at the C5 position of the furan ring.
-
Suzuki-Miyaura Coupling: This widely employed reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with a halide or triflate. For the synthesis of 5-aryl-furan-2-carbaldehydes, 5-bromo- or 5-chlorofuran-2-carbaldehyde is commonly reacted with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.[1][2] The versatility of the Suzuki-Miyaura coupling lies in its broad substrate scope and tolerance of a wide range of functional groups.
-
Hiyama Coupling: This reaction utilizes an organosilane as the coupling partner. For instance, 5-chlorofuran-2-carbaldehyde can be coupled with a phenyltrifluorosilane in the presence of a palladium acetate catalyst to yield 5-phenyl-2-furaldehyde.[2]
-
Stille Coupling: In this reaction, an organotin compound is coupled with a halide. 5-Phenyl-2-furaldehyde can be prepared from 5-bromofuran-2-carbaldehyde and phenyl tributyl tin in the presence of a palladium catalyst.[2]
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 5-Phenyl-2-furaldehyde
| Coupling Reaction | Halide Substrate | Organometallic Reagent | Catalyst System | Yield | Reference |
| Suzuki-Miyaura | 5-bromo-2-furaldehyde | Phenylboronic acid | Pd(OAc)₂, Ligand | 83% | [2] |
| Suzuki-Miyaura | 5-bromo-2-furaldehyde | Phenylboronic acid | Palladium resin | 91% | [2] |
| Hiyama | 5-chlorofuran-2-carbaldehyde | Phenyltrifluorosilane | Pd(OAc)₂ | 74% | [2] |
| Stille | 5-bromo-2-furaldehyde | Phenyl tributyl tin | Pd(PPh₃)Cl | 61% | [2] |
Other Key Synthetic Methodologies
-
Meerwein Arylation: This classical method is a viable route for introducing aryl substituents at the C5 position.[3] It typically involves the diazotization of a substituted aniline followed by a copper-catalyzed reaction with furan-2-carbaldehyde.[3]
-
Vilsmeier-Haack Reaction: This formylation reaction can be used to introduce the aldehyde group at the C2 position of a pre-existing 5-substituted furan. For example, 5-phenyl-2-furaldehyde can be synthesized from 2-phenylfuran via a Vilsmeier-Haack reaction.[2]
-
Organozinc Routes: Facile synthetic routes for a wide range of 5-substituted 2-furaldehydes have been developed using organozinc reagents.[4] These methods include the palladium-catalyzed cross-coupling of various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde.[4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the condensation of furan-2-carbaldehyde and its derivatives with active methylene compounds.[5]
Experimental Protocol: Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized procedure for a common and effective method for synthesizing 5-aryl-furan-2-carbaldehydes.[1]
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)
Procedure:
-
In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the solvent to the flask.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (often reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-furan-2-carbaldehyde.
Therapeutic Applications: A Scaffold of Significant Potential
Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated a remarkable breadth of biological activities, making them highly promising candidates for drug development.[1] Their therapeutic potential spans multiple disease areas, most notably oncology and infectious diseases.
Anticancer Activity
A significant body of research has highlighted the anticancer properties of this class of compounds. One of the key mechanisms through which they exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[1] This can occur through the intrinsic (mitochondrial) pathway.[1]
Caption: Intrinsic apoptosis pathway induced by 5-substituted furan-2-carbaldehydes.
Antimicrobial Activity
Derivatives of 5-substituted furan-2-carbaldehydes have also exhibited promising activity against a range of bacterial and fungal pathogens.[1] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] A well-established strategy to enhance antibacterial efficacy is the introduction of a nitro group at the C5 position, as exemplified by the commercial drug nitrofurantoin.[3] Thiosemicarbazone derivatives of substituted furan-2-carbaldehydes have also shown potent antimicrobial effects.[3] For instance, 5-nitro-furan-2-carbaldehyde thiosemicarbazone has demonstrated significant activity against Staphylococcus aureus.[3]
Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups at the 5-position of the furan ring generally leads to enhanced antibacterial activity.[3]
Drug Development Workflow: From Synthesis to Biological Evaluation
The development of new 5-substituted furan-2-carbaldehyde derivatives as potential therapeutic agents follows a structured workflow.
Caption: General workflow for the development of 5-substituted furan-2-carbaldehydes.
Conclusion: A Privileged Scaffold with a Bright Future
5-Substituted furan-2-carbaldehydes represent a privileged scaffold in medicinal chemistry, offering a highly versatile and adaptable platform for the design and synthesis of novel therapeutic agents.[1] The demonstrated anticancer and antimicrobial potential of their derivatives underscores their importance in modern drug discovery.[1] The ability to readily and strategically modify the substituent at the 5-position provides a powerful means to fine-tune biological activity and optimize pharmacokinetic properties.[1] Continued research into the structure-activity relationships and mechanisms of action of these compounds is crucial to unlocking their full therapeutic potential.[1] This guide provides a solid foundation for researchers and scientists to explore and exploit this promising class of compounds in their drug discovery and development endeavors.[1]
References
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. Available at: [Link]
-
5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed. Available at: [Link]
-
(PDF) 5-Substituted-furan-2(3 H )-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - ResearchGate. Available at: [Link]
-
5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - NIH. Available at: [Link]
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available at: [Link]
-
Unlocking Innovation: The Power of Furan-2,5-dicarbaldehyde in Chemical Synthesis. Available at: [Link]
-
Furan synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. Available at: [Link]
-
Examples of furan derivatives with biological activity - ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Available at: [Link]
Sources
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Furan Derivatives
Abstract
Furan-2-carbaldehyde, commonly known as furfural, and its derivatives are cornerstone platform chemicals derived from renewable biomass.[1] Their utility in the synthesis of pharmaceuticals, polymers, and fine chemicals is largely dictated by the rich and varied reactivity of the aldehyde group.[2][3][4] This guide provides an in-depth exploration of the aldehyde moiety's reactivity within the furan scaffold, offering a synthesis of mechanistic principles and field-proven experimental protocols. We will dissect the electronic influence of the furan ring, detail key transformations including oxidation, reduction, nucleophilic additions, and condensation reactions, and provide actionable insights for researchers, chemists, and professionals in drug development.
Introduction: The Electronic Influence of the Furan Ring
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom.[4][5] This heteroatom significantly influences the reactivity of the attached aldehyde group. The oxygen atom is more electronegative than carbon, yet its lone pair electrons participate in the aromatic π-system, leading to an electron-rich ring. This electron-donating character, however, is nuanced.
Furan is more reactive towards electrophilic substitution than benzene but less reactive than pyrrole.[6] The oxygen atom can stabilize an adjacent positive charge through resonance, which is a key factor in electrophilic attack on the ring.[7] For the aldehyde group, the furan ring acts as an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon compared to benzaldehyde. However, the aldehyde group itself is an electron-withdrawing group, deactivating the furan ring towards electrophilic substitution and directing incoming electrophiles to the C4 and C5 positions.[6] This interplay of electronic effects governs the specific conditions required for the various transformations of the aldehyde group.
Key Reaction Pathways of the Furan Aldehyde
The aldehyde group in furan derivatives undergoes a wide array of chemical transformations, making it a versatile synthetic handle. The primary reaction pathways can be categorized as follows:
-
Oxidation: Conversion to a carboxylic acid.
-
Reduction: Formation of an alcohol.
-
Nucleophilic Addition: Carbon-carbon bond formation via reagents like Grignard and Wittig reagents.
-
Condensation Reactions: Formation of new double bonds and heterocyclic systems.
The following diagram illustrates these principal transformation routes originating from a furan-2-carbaldehyde core.
Caption: Major reaction pathways of the aldehyde group in furan-2-carbaldehyde.
Oxidation to 2-Furoic Acid
The oxidation of furfural to 2-furoic acid is a fundamental transformation, yielding a valuable precursor for pharmaceuticals and polymers.[8] While various oxidants can be employed, achieving high selectivity without cleaving the furan ring is paramount.
Mechanism & Causality
Oxidation can proceed through various mechanisms depending on the chosen reagent. A common and effective method involves using hydrogen peroxide in the presence of a promoter. For instance, using concentrated hydrogen peroxide with a tertiary amine like triethylamine promotes the selective oxidation of the aldehyde.[9] The amine likely acts as a base to facilitate the formation of a more reactive hydroperoxy species. Controlling the temperature is critical to prevent side reactions, including the degradation of the furan ring under strongly oxidative conditions.[10]
Field-Proven Protocol: Oxidation with H₂O₂
This protocol is adapted from a patented process demonstrating selective oxidation.[9]
Materials:
-
Furfural (1.0 mol)
-
Triethylamine (≥ 0.8 mol)
-
Concentrated Hydrogen Peroxide (30-50%)
-
Solvent (e.g., Toluene, or solvent-free)
Procedure:
-
Charge a reaction vessel equipped with a stirrer, thermometer, and dropping funnel with furfural and triethylamine.
-
Heat the mixture to 40-60°C.
-
Gradually add the concentrated hydrogen peroxide to the reaction mixture over a period of 4-8 hours, maintaining the temperature within the specified range.
-
After the addition is complete, continue stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC or GC).
-
Upon completion, cool the reaction mixture and proceed with standard aqueous work-up and extraction to isolate the 2-furoic acid.
Data Summary:
| Oxidant System | Promoter/Catalyst | Temperature (°C) | Time (h) | Typical Yield | Reference |
| H₂O₂ | Triethylamine | 40-60 | 4-8 | High | [9] |
| Air/O₂ | Au/TiO₂ | <120 | - | High Selectivity | [8] |
| Microbial | Nocardia corallina | - | 8 | 88% | [11] |
Reduction to Furfuryl Alcohol
The selective hydrogenation of furfural to furfuryl alcohol is one of its largest industrial applications, with the product being a key monomer for furan resins.[12] The primary challenge is the selective reduction of the carbonyl group without hydrogenating the furan ring's double bonds.[12]
Mechanism & Causality
Catalytic transfer hydrogenation is a widely used method. For example, using a zirconium-containing catalyst with a hydrogen donor like 2-propanol proceeds via a Meerwein-Ponndorf-Verley (MPV) type mechanism.[13] In this process, the zirconium center coordinates with both the furfural's carbonyl oxygen and the alcohol's oxygen, facilitating a six-membered transition state for hydride transfer. Electrocatalytic reduction is another mild approach where hydrogen is generated in situ at an electrode surface.[14]
Field-Proven Protocol: Catalytic Transfer Hydrogenation
This protocol is based on the use of a Zr-containing catalyst.[13]
Materials:
-
Furfural
-
2-Propanol (Hydrogen donor and solvent)
-
Zr(OH)₄ catalyst
-
Inert atmosphere (e.g., N₂ or Ar)
Procedure:
-
In a suitable pressure reactor, add furfural, 2-propanol, and the Zr(OH)₄ catalyst.
-
Seal the reactor, purge with an inert gas, and then pressurize with the same gas.
-
Heat the reaction mixture to the desired temperature (e.g., 150-200°C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 2.5-3 hours).
-
After cooling, depressurize the reactor, filter the catalyst, and remove the solvent under reduced pressure to obtain crude furfuryl alcohol, which can be further purified by distillation.
Nucleophilic Addition Reactions
Nucleophilic additions to the aldehyde's carbonyl carbon are fundamental for C-C bond formation, enabling the synthesis of more complex molecules.
A. Grignard Reaction
The addition of a Grignard reagent (R-MgX) to a furan aldehyde is a classic and reliable method for producing secondary alcohols.[15][16][17]
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the furan aldehyde.[18] This forms a magnesium alkoxide intermediate, which is then protonated during an acidic work-up to yield the final secondary alcohol.[17][18] It is crucial to perform the reaction under anhydrous conditions as Grignard reagents are strong bases and will react with any protic sources, such as water.[15]
Sources
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- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. perlego.com [perlego.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. GB2188927A - Oxidation of furfural to 2-furoic acid - Google Patents [patents.google.com]
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- 11. researchgate.net [researchgate.net]
- 12. Convenient hydrogenation of furfural to furfuryl alcohol in metal-catalyzed and organo-catalyzed environments - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00056G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Whitepaper: Preliminary Cytotoxicity Profiling of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde
Executive Summary
This technical guide outlines the preliminary screening framework for 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde (hereafter referred to as MNFC ). As a nitro-aryl furan derivative, MNFC occupies a chemical space often associated with bioreductive alkylating agents. While the nitro-furan pharmacophore is historically recognized for antimicrobial activity (e.g., Nitrofurantoin), recent structure-activity relationship (SAR) studies suggest significant potential as a hypoxic-selective anticancer agent.
The core objective of this screening protocol is to differentiate between non-specific general toxicity and selective antineoplastic activity . This requires a dual-track approach: quantifying potency (
Chemical Identity & Handling Profile[1]
Before initiating biological assays, the physicochemical properties of MNFC must be managed to ensure data reproducibility. The presence of the nitro group and the furan ring renders the molecule susceptible to photolytic degradation and bioreduction.
Structural Pharmacophores[2]
-
Nitro Group (
): Acts as a "warhead" for bioreductive activation. Under hypoxic conditions, cellular nitroreductases convert this to cytotoxic hydroxylamines. -
Furan-2-Carbaldehyde: Provides an electrophilic center (aldehyde) capable of Schiff base formation with lysine residues in proteins, potentially contributing to covalent inhibition mechanisms.
-
Methoxy Group (
): Modulates lipophilicity ( ), influencing membrane permeability and metabolic stability.
Formulation Protocol
Standard: MNFC is poorly soluble in aqueous media.
-
Stock Solution: Dissolve MNFC in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–20 mM .
-
Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
-
Storage: Aliquot into amber microcentrifuge tubes (light protection is mandatory) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute stock into complete culture medium immediately prior to use.
-
Constraint: Final DMSO concentration must remain < 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Screening Strategy & Logic
The screening workflow is designed to validate the "Bioreductive Cytotoxicity Hypothesis." We postulate that MNFC induces cell death via Reactive Oxygen Species (ROS) generation and DNA damage following enzymatic reduction.
Cell Line Selection
To establish a robust Selectivity Index (SI), the panel must include both target cancer cells and a normal control.
| Cell Type | Cell Line | Rationale |
| Carcinoma | A549 (Lung) | High metabolic rate; standard model for solid tumors. |
| Carcinoma | MCF-7 (Breast) | Evaluates hormone-dependent sensitivity. |
| Carcinoma | HT-1080 (Fibrosarcoma) | Highly sensitive to tubulin disruptors (common in furans). |
| Normal Control | MRC-5 or HUVEC | Non-malignant fibroblasts/endothelial cells to define safety window. |
Mechanistic Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action and the logic flow for the screening assays.
Figure 1: Hypothesized bioreductive activation pathway of MNFC leading to cytotoxicity.
Primary Assay Protocol: SRB / MTT Viability
While MTT is common, the Sulforhodamine B (SRB) assay is recommended for nitro-compounds to avoid potential interference where the test compound itself might reduce the MTT tetrazolium salt, yielding false positives.
Experimental Workflow
Step 1: Seeding
-
Seed cells at
to cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5%
to allow attachment.
Step 2: Treatment
-
Prepare serial dilutions of MNFC (e.g., 0.1, 1, 5, 10, 25, 50, 100
). -
Include Positive Control: Doxorubicin (
) or Cisplatin. -
Include Vehicle Control: 0.5% DMSO in media.
-
Incubate for 48 to 72 hours .
Step 3: Fixation & Staining (SRB Method)
-
Fix cells by adding cold 50% Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate 1 hour at 4°C.
-
Wash 5x with tap water and air dry.
-
Stain with 0.4% SRB solution (in 1% acetic acid) for 15 minutes.
-
Wash 4x with 1% acetic acid to remove unbound dye.
-
Solubilize bound dye with 10 mM Tris base (pH 10.5).
Step 4: Readout
-
Measure Absorbance (OD) at 510–540 nm using a microplate reader.
Workflow Diagram
Figure 2: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Data Analysis & Interpretation
Calculation
Calculate the percentage viability for each concentration relative to the Vehicle Control:
Plot Log[Concentration] vs. % Viability and perform a non-linear regression (sigmoidal dose-response) to determine the
Selectivity Index (SI)
The SI is the critical metric for drug development potential.
Interpretation Framework:
-
SI < 2: General toxin. Likely unsuitable for systemic therapy without modification.
-
SI > 3: Promising lead. Indicates a therapeutic window.
-
SI > 10: Highly selective candidate. Priority for in vivo studies.
Advanced Characterization (Phase II)
If
-
ROS Quantification: Use DCFDA cellular ROS assay kit. Nitro-furans often kill via oxidative stress. If N-acetylcysteine (NAC) pretreatment rescues viability, the mechanism is ROS-dependent.
-
Apoptosis vs. Necrosis: Perform Annexin V/PI flow cytometry. A shift to Annexin V+/PI- indicates programmed cell death (desirable), whereas PI+ indicates necrosis (inflammatory/toxic).
References
-
National Center for Biotechnology Information (NCBI). (2017). 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis.[1] Int J Oncol. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PMC. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure-Activity Relationships. Retrieved February 7, 2026, from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde via Suzuki Coupling
Introduction
5-(Aryl)furan-2-carbaldehydes are a significant class of heterocyclic compounds in medicinal chemistry and drug development.[1][2] The furan scaffold is a versatile platform, and substitution at the 5-position allows for the modulation of physicochemical and biological properties.[1] The aldehyde group at the C2 position serves as a crucial handle for further chemical modifications, enabling the construction of more complex molecular architectures.[1] This application note provides a detailed protocol for the synthesis of a specific derivative, 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds with high efficiency and broad functional group tolerance.[5][6]
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, or Suzuki coupling, is a palladium-catalyzed cross-coupling between an organoboronic acid (or its ester) and an organohalide or triflate.[4][7] This reaction is widely favored due to its mild reaction conditions, tolerance to a variety of functional groups, and the low toxicity of its boron-containing reagents and byproducts.[3][8]
The catalytic cycle is generally understood to proceed through three primary steps:[8][9][10]
-
Oxidative Addition: A palladium(0) catalyst reacts with the organohalide (in this case, 5-bromofuran-2-carbaldehyde) to form an organopalladium(II) complex.[8]
-
Transmetalation: The organic group from the organoboron reagent (2-methoxy-5-nitrophenylboronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[8][11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]
Experimental Protocol
Materials & Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 5-Bromofuran-2-carbaldehyde | ≥97% | Sigma-Aldrich | Key starting material. |
| 2-Methoxy-5-nitrophenylboronic acid | ≥95% | Commercially Available | The arylating agent. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Palladium(0) catalyst.[1] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base for the reaction.[1] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Solvent.[1] |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Hexanes | ACS Grade | VWR | For purification. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 g, 5.71 mmol, 1.0 equiv).
-
Add 2-methoxy-5-nitrophenylboronic acid (1.35 g, 6.85 mmol, 1.2 equiv).
-
Add potassium carbonate (1.58 g, 11.42 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.286 mmol, 0.05 equiv).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add anhydrous 1,4-dioxane (30 mL) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 12-24 hours.[1]
-
-
Work-up and Extraction:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the solid base and catalyst residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[1]
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to isolate the pure 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde.
-
-
Characterization:
-
The final product should be a solid.
-
Characterize the purified compound using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
IR Spectroscopy: To identify characteristic functional groups (e.g., aldehyde C=O stretch).[12]
-
-
Workflow and Mechanism Visualization
The overall experimental workflow and the catalytic cycle of the Suzuki coupling are depicted below.
Caption: Experimental workflow for the synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Results and Data
| Parameter | Expected Value |
| Appearance | Yellow to off-white solid |
| Yield | 70-85% (typical for similar reactions) |
| Molecular Formula | C₁₂H₉NO₅ |
| Molecular Weight | 247.20 g/mol [13] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.7 (s, 1H, CHO), 7.9-8.2 (m, 2H, Ar-H), 7.0-7.4 (m, 3H, Ar-H & Furan-H), 4.0 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 178 (CHO), 160-120 (Ar-C & Furan-C), 56 (OCH₃) |
| IR (KBr, cm⁻¹) | ~1680 (C=O, aldehyde), ~1520 & ~1340 (NO₂, asymmetric & symmetric stretch) |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.
Troubleshooting and Scientific Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Tetrakis(triphenylphosphine)palladium(0) can degrade upon exposure to air. Using fresh catalyst or a more robust pre-catalyst system might be necessary.[14]
-
Insufficient Base: The base is crucial for activating the boronic acid.[11] Ensure the potassium carbonate is anhydrous and finely powdered for better reactivity.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Meticulous degassing of the solvent and maintaining a positive pressure of inert gas are critical for reproducible results.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can mitigate the impact on the desired product's yield.
-
Protodeboronation: The boronic acid can be cleaved by acidic protons. Using a non-protic solvent and ensuring the absence of acidic impurities is important.
-
-
Purification Challenges:
-
Removal of Phosphine Ligands: Triphenylphosphine and its oxide can be difficult to separate from the product. Careful column chromatography is usually effective.
-
Product Solubility: The product's polarity due to the nitro and aldehyde groups may require a more polar eluent system than initially anticipated.
-
Conclusion
The Suzuki-Miyaura cross-coupling provides an effective and reliable method for the synthesis of 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde. This protocol, grounded in established chemical principles, offers a clear pathway for researchers in drug discovery and organic synthesis to access this valuable intermediate. Adherence to the detailed steps, particularly regarding the maintenance of an inert atmosphere and the use of high-purity reagents, is paramount for achieving high yields and a pure final product.
References
- CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google P
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (URL: )
-
Merits of the Suzuki Coupling Reaction - BYJU'S. (URL: [Link])
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem. (URL: )
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (URL: [Link])
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. (URL: [Link])
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (URL: [Link])
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: [Link])
-
(PDF) Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives - ResearchGate. (URL: [Link])
-
(PDF) Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard - ResearchGate. (URL: [Link])
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (URL: [Link])
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
- CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google P
-
Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. (URL: [Link])
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (URL: [Link])
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (URL: [Link])
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. (URL: [Link])
-
NOTE Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating A. (URL: [Link])
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Teplate. (URL: [Link])
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC. (URL: [Link])
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. youtube.com [youtube.com]
- 8. old.rrjournals.com [old.rrjournals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. 5-((2-Nitrophenoxy)methyl)furan-2-carbaldehyde 438221-76-2 [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
protocol for the nitration of methoxyphenyl furan derivatives
Application Note: High-Yield Regioselective Nitration of Methoxyphenyl Furan Derivatives
Executive Summary
This application note details the synthetic protocol for the regioselective nitration of 2-(4-methoxyphenyl)furan to produce 2-(4-methoxyphenyl)-5-nitrofuran . This scaffold is a critical pharmacophore in the development of nitrofuran antibiotics (analogous to Dantrolene or Nitrofurantoin) and antimicrobial agents.
The Synthetic Challenge: Furan rings are "pi-excessive" heterocycles, making them highly reactive toward electrophiles but notoriously unstable in the presence of strong acids. Standard nitration conditions (mixed acid: conc.
The Solution: This protocol utilizes Acetyl Nitrate (
Safety Critical: Acetyl Nitrate Hazard
WARNING: EXPLOSION HAZARD Acetyl nitrate is thermally unstable and can decompose explosively.[2]
-
Temperature Control: Never allow the reaction temperature to exceed 0°C during generation or addition.
-
Scale: Do not scale this batch protocol above 10g without switching to Continuous Flow setups (see Hellwig et al., 2025).
-
Quenching: Acetyl nitrate must be quenched into ice water; never add water to the neat reagent.
Mechanistic Insight & Regioselectivity
The reaction proceeds via an Electrophilic Aromatic Substitution (
-
Substrate Analysis: 2-(4-methoxyphenyl)furan possesses two aromatic systems.[1] The furan ring is significantly more electron-rich (nucleophilic) than the benzene ring, even with the activating methoxy group.
-
Directing Effects: The C2 position is blocked by the aryl group. The C5 position (alpha to oxygen) is the most activated site remaining on the furan ring.
-
Pathway:
Figure 1: Mechanistic pathway for the formation of acetyl nitrate and subsequent C5-selective nitration.[1]
Experimental Protocol (Batch)
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-(4-methoxyphenyl)furan | 1.0 | Substrate |
| Acetic Anhydride (
Step-by-Step Methodology:
1. Reagent Preparation (The "Generator"):
-
Charge a dry 3-neck round-bottom flask with Acetic Anhydride (5.0 equiv).[1]
-
Cool the flask to -5°C using an acetone/ice bath or cryostat.
-
Critical Step: Add Fuming Nitric Acid (1.1 equiv) dropwise via a pressure-equalizing addition funnel.[1]
-
Rate Control: The addition must be slow enough that the internal temperature never exceeds 0°C . (Approx. 15-30 mins for 10mmol scale).[1]
-
Result: A colorless to pale yellow solution of Acetyl Nitrate is formed.
2. Substrate Addition:
-
Dissolve the substrate (2-(4-methoxyphenyl)furan) in a minimal amount of Acetic Anhydride or Nitromethane.[1]
-
Add this solution dropwise to the cold Acetyl Nitrate mixture.
-
Observation: The reaction mixture will likely darken to orange/red (formation of the nitrofuran chromophore).
3. Reaction & Monitoring:
-
Stir at -5°C to 0°C for 1-2 hours.
-
Self-Validating Check (TLC): Monitor consumption of starting material (Non-polar, high Rf) and appearance of product (Yellow/Orange spot, lower Rf due to nitro group polarity).
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).[1]
-
4. Quenching & Isolation:
-
Pour the reaction mixture slowly into a beaker containing crushed ice (10x volume).
-
Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.
-
Neutralization: Carefully neutralize the aqueous suspension with saturated Sodium Bicarbonate (
) until pH ~7. Note: Acidic workup can degrade the furan. -
Filtration: The product typically precipitates as a yellow solid. Filter via Buchner funnel.[1]
-
Purification: Recrystallize from Ethanol or Acetic Acid if necessary.
Characterization & Data Analysis
The introduction of the nitro group at C5 creates a distinct "push-pull" electronic system, causing significant downfield shifts in the NMR signals compared to the starting material.
Table 1: Expected NMR Data for Validation
| Nuclei | Position | Chemical Shift ( | Multiplicity | Interpretation |
| Methoxy ( | 3.85 - 3.90 | Singlet (3H) | Characteristic OMe peak.[1][4] | |
| Furan-H3 | 6.90 - 7.00 | Doublet ( | Proton adjacent to phenyl ring.[1] | |
| Furan-H4 | 7.40 - 7.55 | Doublet ( | Diagnostic: Deshielded by adjacent Nitro group. | |
| Phenyl (Ortho to OMe) | 6.95 - 7.05 | Doublet (2H) | Shielded by electron-donating OMe.[1] | |
| Phenyl (Meta to OMe) | 7.70 - 7.80 | Doublet (2H) | Deshielded by furan ring.[1] | |
| Furan C-NO2 | ~150 - 152 | Quaternary | Carbon bearing the nitro group.[1] |
Visual Validation:
-
Starting Material: White/Colorless crystals.
-
Product: Bright Yellow/Orange powder (due to extended conjugation of the nitro-furan-phenyl system).[1]
Process Workflow Diagram
Figure 2: Operational workflow for the batch nitration protocol.
Advanced Note: Continuous Flow Chemistry
For industrial scalability and enhanced safety, this reaction should be translated to a continuous flow reactor. Recent work by Hellwig et al. (2025) demonstrates that generating acetyl nitrate in situ within a flow channel (residence time ~40s at 15°C) significantly reduces explosion risk and improves yield by preventing localized hot-spots that lead to furan decomposition.[1]
References
-
Hellwig, H., et al. (2025).[4] Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition. [1]
-
Menendez, J. C., et al. (2022). Synthesis of 2-(4-Methoxyphenyl)furan derivatives. Molbank.[1]
-
Olah, G. A., et al. (1989).[3] Nitration: Methods and Mechanisms. VCH Publishers.[1][3] (Classic text on Acetyl Nitrate mechanism).
-
Occupational Safety and Health Administration (OSHA) . Ammonium Nitrate and Related Oxidizers Safety Guidelines.
Sources
Application Note: 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde as a Drug Synthesis Precursor
Executive Summary
This guide details the utility and handling of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde (referred to herein as Compound A ). This scaffold represents a "hybrid" pharmacophore, combining the established antimicrobial properties of the nitrofuran class with a substituted aryl ring that modulates solubility and lipophilicity.[1]
The aldehyde moiety at the C2 position of the furan ring serves as a versatile electrophilic handle, primarily used to generate Schiff bases (imines, hydrazones, semicarbazones) .[1] These derivatives are actively investigated for anti-tubercular (anti-TB) and broad-spectrum antibacterial activity, leveraging the nitro-reductase activation pathway common to nitrofuran antibiotics.
Structural Analysis & Reactivity Profile[1]
Pharmacophore Deconstruction
Compound A is designed to maximize biological interaction while maintaining synthetic accessibility.[1]
-
Furan Core: Acts as a planar linker, facilitating intercalation into microbial DNA.[1]
-
5-Nitro Group (Phenyl Ring): A prodrug moiety. In anaerobic bacteria, nitro-reductases (Type I/II) reduce this group to reactive nitroso and hydroxylamine intermediates, which cause lethal DNA damage.[1]
-
2-Methoxy Group (Phenyl Ring): Provides steric bulk and hydrogen bond acceptance, potentially improving selectivity against eukaryotic reductases (reducing host toxicity).[1]
-
2-Carbaldehyde (Furan Ring): The "warhead" attachment point.[1] It is highly reactive toward nucleophiles (amines, hydrazines).[1]
Mechanism of Action (Biological)
The downstream derivatives (Schiff bases) generally function via the oxidative stress pathway.[1]
Figure 1: Mechanism of action for nitrofuran-based antimicrobials derived from Compound A.
Synthesis of the Precursor (Compound A)[1]
Compound A is rarely sold in bulk; it is best synthesized de novo using the Meerwein Arylation .[1] This reaction couples an aryl diazonium salt with furfural, catalyzed by copper(II) salts.[1]
Protocol 1: Meerwein Arylation
Objective: Synthesize 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde.
Materials
-
Reagent A: 2-Methoxy-5-nitroaniline (CAS: 6358-63-0) - 16.8 g (0.1 mol)
-
Reagent B: 2-Furaldehyde (Furfural) - 20 mL (Excess)
-
Catalyst: Copper(II) Chloride dihydrate (
) - 3.4 g -
Solvents: Acetone (100 mL), Water (50 mL), Hydrochloric Acid (conc. 30 mL)
-
Diazotization: Sodium Nitrite (
) - 7.0 g
Step-by-Step Methodology
-
Diazotization:
-
Dissolve 2-methoxy-5-nitroaniline (0.1 mol) in a mixture of water (50 mL) and conc. HCl (30 mL).
-
Cool the solution to 0–5 °C in an ice-salt bath.
-
Dropwise add a solution of
(7.0 g in 15 mL water), maintaining temperature < 5 °C. Stir for 20 min. Critical: Ensure clear solution (filter if necessary).
-
-
Coupling (Meerwein Reaction):
-
In a separate flask, mix Furfural (20 mL), Acetone (100 mL), and
(3.4 g). -
Add the cold diazonium salt solution dropwise to the furfural mixture over 30 minutes.
-
Observation: Nitrogen gas evolution will occur.[1]
-
Allow the temperature to rise to room temperature (20–25 °C) and stir for 4–6 hours.
-
-
Work-up:
-
Purification:
Downstream Functionalization (Application)
The primary application of Compound A is the synthesis of hydrazone-based antimicrobials.[1]
Protocol 2: Schiff Base Condensation
Objective: Synthesize a semicarbazone derivative (Analog of Nitrofurazone).[1]
Materials
-
Precursor: Compound A (Synthesized in Protocol 1) - 1.0 mmol
-
Nucleophile: Semicarbazide Hydrochloride - 1.1 mmol
-
Base: Sodium Acetate (anhydrous) - 1.2 mmol
-
Solvent: Ethanol (95%) - 10 mL
Step-by-Step Methodology
-
Preparation:
-
Dissolve Semicarbazide HCl and Sodium Acetate in 2 mL of water.
-
Dissolve Compound A (1.0 mmol) in 10 mL of warm Ethanol.
-
-
Reaction:
-
Isolation:
-
Drying:
-
Dry in a vacuum oven at 50 °C for 4 hours.
-
Synthetic Workflow Diagram
Figure 2: Synthetic workflow from raw aniline to final bioactive Schiff base.[2][3]
Analytical Validation (QC Standards)
To validate the synthesis of Compound A , compare experimental data against these expected values derived from structural analogs and 5-aryl-2-furaldehyde literature.
| Analytical Method | Expected Signal | Structural Assignment |
| IR Spectroscopy | 1670–1690 | C=O Stretch (Aldehyde) |
| 1340 & 1520 | ||
| 1020–1050 | C-O-C Stretch (Methoxy/Furan) | |
| 1H NMR (DMSO-d6) | Aldehyde proton (-CHO) | |
| Methoxy protons ( | ||
| Furan protons (d, J=3.5Hz) & Aryl protons | ||
| Mass Spectrometry | m/z | Molecular Ion (Calc. MW: 247.[1]19) |
Troubleshooting Note:
If the IR spectrum shows a broad peak at 3400
References
-
Obushak, M. D., et al. (2018).[1][4] "5-Aryl-2-furaldehydes in the synthesis of tetrahydropyrimidinones by Biginelli reaction." Chemistry of Heterocyclic Compounds.
- Context: Establishes the Meerwein arylation protocol for 5-aryl-2-furaldehydes.
-
Hassan, A. S., et al. (2015).[1][5] "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry.
- Context: Comprehensive review of the reactivity of the phenyl-furan-aldehyde scaffold.
-
Masunari, A., & Tavares, L. C. (2007).[1] "A new class of nifuroxazide analogues: Synthesis and antimicrobial activity."[1] Bioorganic & Medicinal Chemistry.
- Context: Validates the biological mechanism and structural requirements for nitrofuran antimicrobials.
-
Vakhula, A., et al. (2009).[1] "Mechanism of Meerwein arylation of furan derivatives." Russian Journal of General Chemistry.
- Context: Mechanistic insights into the copper-c
Sources
- 1. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note: 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde in Antimicrobial Research
Executive Summary
5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde (CAS: 714939-06-7) represents a high-value "privileged scaffold" in the development of next-generation nitrofuran antibiotics. While traditional nitrofurans (e.g., Nitrofurantoin, Furazolidone) are established drugs, resistance mechanisms necessitate the exploration of novel aryl-furan derivatives.
This aldehyde serves two critical roles in antimicrobial research:
-
Direct Antimicrobial Agent: It acts as a lipophilic probe to study the penetration and intrinsic activity of the nitrophenyl-furan pharmacophore.
-
Synthetic Precursor: It is the requisite starting material for synthesizing Schiff bases, hydrazones, and semicarbazones—moieties historically correlated with high potency and reduced genotoxicity compared to the parent aldehyde.
This guide details the protocols for handling, derivatizing, and screening this compound, emphasizing its mechanism of action via nitroreductase activation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the physical limits of the compound is a prerequisite for reproducible biological assays.
| Property | Value / Description | Critical Note for Protocols |
| IUPAC Name | 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde | -- |
| Molecular Formula | C₁₂H₉NO₅ | -- |
| Molecular Weight | 247.20 g/mol | Use for Molar (M) calculations.[1] |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with purity. |
| Solubility | DMSO (>20 mg/mL), DMF; Poor in water | Stock solutions must be prepared in DMSO. |
| Stability | Photosensitive ; Hygroscopic | Store in amber vials; avoid direct light. |
| LogP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity; crosses membranes well. |
Mechanism of Action: The "Trojan Horse" Activation
To interpret antimicrobial data correctly, researchers must understand that this compound is a prodrug . It requires bioactivation by bacterial enzymes.[2][3]
Mechanistic Pathway
-
Entry: The lipophilic furan scaffold facilitates passive diffusion across the bacterial cell envelope.
-
Activation: Bacterial Type I Nitroreductases (oxygen-insensitive) reduce the 5-nitro group.
-
Cytotoxicity: This reduction generates highly reactive intermediates (nitroso, hydroxylamine) that covalently bind to bacterial DNA and proteins, inhibiting the citric acid cycle and DNA synthesis.
Visualization of Mechanism
The following diagram illustrates the activation pathway and downstream effects.
Figure 1: Mechanism of Action. The compound acts as a prodrug activated by bacterial nitroreductases, leading to multi-target toxicity.
Application 1: Chemical Derivatization (Synthesis of Hydrazones)
The aldehyde group at the C-2 position is highly reactive. The most common application is condensing this compound with hydrazides to form hydrazones , which often exhibit 10-100x higher potency than the aldehyde itself.
Protocol: Schiff Base Condensation
Objective: Synthesize a hydrazone derivative for SAR (Structure-Activity Relationship) profiling.
-
Reagents:
-
Substrate: 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde (1.0 eq).
-
Reactant: Isonicotinic acid hydrazide (INH) or Semicarbazide (1.0 eq).
-
Solvent: Absolute Ethanol or Methanol.
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
-
Procedure:
-
Dissolve the aldehyde in warm ethanol (50°C).
-
Add the hydrazide slowly with constant stirring.
-
Add catalytic acetic acid.
-
Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to room temperature. The product usually precipitates as a colored solid.
-
Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
-
Validation:
-
Confirm disappearance of the aldehyde peak (~9.6 ppm) and appearance of the imine proton (-CH=N-) in ¹H-NMR.
-
Application 2: Antimicrobial Susceptibility Testing (MIC)
This protocol is adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines, modified specifically for hydrophobic nitrofurans .
Critical Constraints
-
Light Protection: Perform all steps in a biosafety cabinet with lights dimmed or using amber tubes. Nitrofurans photodegrade rapidly.
-
Solvent Tolerance: Bacteria are sensitive to DMSO. The final assay concentration of DMSO must not exceed 1% (v/v).
Protocol: Broth Microdilution Assay
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).
Step 1: Stock Preparation
-
Weigh 10 mg of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde.
-
Dissolve in 1.0 mL 100% DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock.
-
Vortex vigorously until fully dissolved.
-
Note: Do not filter sterilize via aqueous filters (e.g., 0.22 µm PES) as the compound may bind or precipitate. Use DMSO-compatible PTFE filters if necessary.
Step 2: Intermediate Dilution
-
Dilute the Master Stock 1:10 in sterile Mueller-Hinton Broth (MHB) to get 1,000 µg/mL .
-
Observation: A precipitate may form. If so, dilute 1:10 in DMSO first (to 1 mg/mL), then dilute into broth, ensuring the final DMSO is <1%.
-
Preferred Method: Prepare serial dilutions in 100% DMSO first, then transfer small volumes (2 µL) to the assay plate containing 198 µL broth. This keeps DMSO constant at 1%.
-
Step 3: Assay Setup (96-Well Plate)
-
Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB to reach ~10⁶ CFU/mL.
-
Plating:
-
Add 100 µL of compound solution (2x concentration) to columns 1-10.
-
Add 100 µL of bacterial inoculum to columns 1-11.
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 37°C for 16–20 hours (aerobic). Cover plate with foil.
Step 4: Readout
-
Visual: Record the lowest concentration with no visible turbidity.
-
Resazurin (Optional): Add 30 µL of 0.01% Resazurin dye. Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining MIC values, highlighting critical DMSO limits and light protection.
Expected Results & Data Interpretation
When testing 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde, typical results fall within the ranges below. High MIC values for the aldehyde often necessitate derivatization to hydrazones to improve cellular uptake or binding affinity.
| Organism | Strain Type | Typical MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | Gram-Positive | 8 – 64 | Moderate Activity |
| Escherichia coli | Gram-Negative | 16 – >128 | Weak Activity (Efflux likely) |
| Mycobacterium tuberculosis | Acid-Fast | 2 – 16 | High Potential Target |
| Candida albicans | Fungal | 32 – >128 | Low Activity |
Troubleshooting High MICs:
-
Efflux: If MIC is >128 µg/mL in E. coli, repeat the assay with an efflux pump inhibitor (e.g., PAβN) to check if the compound is being pumped out.
-
Solubility: Ensure the compound didn't precipitate in the well. A "fake" clearing can occur if the compound settles, looking like inhibition.
Safety & Handling (E-E-A-T)
-
Genotoxicity: Nitrofurans are known to be mutagenic in the Ames test due to the same mechanism that kills bacteria (DNA damage). Handle as a suspected carcinogen .
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Disposal: Incineration is the only approved disposal method for nitrofuran waste.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 13th ed. CLSI standard M07. [Link]
-
Vella, S., et al. (1972).[4] "Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones." Chemotherapy, 17(2), 130-140.[4] [Link]
-
Hassan, A. S., et al. (2015). "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry, 58(2), 113-139.[5] [Link]
-
McOsker, C. C., & Fitzpatrick, P. M. (1994). "Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens." Journal of Antimicrobial Chemotherapy, 33(suppl_A), 23-30. [Link]
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synthetic routes to functionalized 5-phenyl-2-furaldehyde derivatives
Application Notes & Protocols
Topic: Synthetic Routes to Functionalized 5-Phenyl-2-Furaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 5-Phenyl-2-Furaldehyde Scaffold
The 5-phenyl-2-furaldehyde core is a privileged scaffold in medicinal chemistry and materials science.[1] Compounds bearing this furan moiety exhibit a diverse array of pharmacological properties, serving as foundational structures for antimicrobial, antitumor, and anti-inflammatory agents.[1][2][3] The aldehyde functional group at the C2 position offers a versatile handle for subsequent chemical modifications, allowing for the construction of complex molecular architectures such as Schiff bases, pyrazoles, and other heterocyclic systems.[2][3][4] This versatility makes 5-phenyl-2-furaldehyde and its derivatives high-value targets in drug discovery programs.[1]
This guide provides an in-depth analysis of the principal synthetic strategies for accessing functionalized 5-phenyl-2-furaldehyde derivatives. We will explore the mechanistic underpinnings of each method, offer field-proven insights into experimental design, and provide detailed, actionable protocols for key transformations. The focus is on robust and scalable methodologies, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization, which represent the state-of-the-art in modern organic synthesis.
I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Aryl-Furan Bond Formation
Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing the C-C bond between the furan ring and a phenyl substituent. These reactions offer broad substrate scope, high functional group tolerance, and typically proceed in high yields under relatively mild conditions.[1][5][6] The choice of coupling partners and catalytic systems dictates the specific named reaction, with Suzuki-Miyaura, Stille, and Hiyama couplings being the most prominent.
A. The Suzuki-Miyaura Coupling: A Robust and Versatile Strategy
The Suzuki-Miyaura reaction, which couples an organoboron species (typically a boronic acid) with an organohalide, is arguably the most widely used method for synthesizing 5-aryl-2-furaldehydes.[6][7] Its advantages include the commercial availability and stability of a wide range of boronic acids and the generally low toxicity of the boron-containing byproducts.
Mechanistic Rationale: The catalytic cycle provides a clear example of the interplay between the catalyst, substrates, and reagents. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 5-bromo-2-furaldehyde) to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (boronate, formed by reaction with a base) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired 5-aryl-2-furaldehyde product and regenerating the active Pd(0) catalyst.
Protocol 1: One-Pot Synthesis of 5-Aryl-2-furaldehydes via In Situ Boronic Acid Generation
This highly efficient protocol, adapted from McClure et al., avoids the isolation of the potentially unstable 5-formyl-2-furylboronic acid by generating it in situ followed directly by the Suzuki coupling.[8] This approach is practical, scalable, and minimizes handling of sensitive intermediates.[8]
Caption: Workflow for the one-pot synthesis of 5-aryl-2-furaldehydes.
Methodology:
-
Reactor Setup: To a dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-(diethoxymethyl)furan (1.0 equiv) and anhydrous tetrahydrofuran (THF, 10 volumes).
-
Lithiation: Cool the solution to -40 °C. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via the addition funnel, maintaining the internal temperature below -35 °C. Stir for 1 hour at -40 °C. Causality: n-BuLi is a strong base that selectively deprotonates the most acidic proton on the furan ring, which is at the C5 position, to form the furyl lithium species.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise, keeping the temperature below -35 °C. After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour. Causality: The nucleophilic furyl lithium attacks the electrophilic boron atom of the borate ester.
-
In Situ Coupling: To the reaction mixture, add the desired aryl halide (1.1 equiv), potassium carbonate (3.0 equiv) dissolved in water (4 volumes), and 10% Palladium on Carbon (Pd/C, 0.02 equiv).
-
Reaction: Heat the biphasic mixture to 75 °C and stir vigorously until HPLC analysis indicates complete consumption of the aryl halide (typically 4-8 hours). Causality: Pd/C is an inexpensive and easily removable heterogeneous catalyst suitable for scale-up. The base is crucial for activating the boronic acid for the transmetalation step.
-
Workup and Deprotection: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Transfer the filtrate to a separatory funnel and add 2 M hydrochloric acid (5 volumes). Shake vigorously for 30 minutes. Causality: The acidic workup simultaneously hydrolyzes the boronic acid intermediates and cleaves the diethyl acetal protecting group to reveal the aldehyde.
-
Extraction & Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization.
| Aryl Halide Example | Catalyst | Yield (%) | Reference |
| 4-Chloroacetophenone | PdCl₂(dppf) | 91 | [8] |
| Methyl 4-iodobenzoate | 10% Pd/C | 93 | [8] |
| 4-Iodoanisole | 10% Pd/C | 95 | [8] |
| 6-Bromo-4-anilinoquinazoline | PdCl₂(dppf) | 88 | [8] |
B. Direct C-H Arylation: An Atom-Economical Alternative
Direct C-H arylation has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions.[5] This strategy avoids the pre-functionalization of the furan ring (i.e., halogenation or borylation), directly coupling an aryl halide with the C-H bond at the 5-position of 2-furaldehyde.[9]
Mechanistic Insight: The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway or electrophilic palladation. The aldehyde group at C2 electronically activates the C5 position, making it susceptible to regioselective C-H activation by the palladium catalyst.[9]
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of 2-Furaldehyde
This protocol is based on the efficient method developed by McClure et al. for the direct arylation of 2-furaldehyde.[9]
Methodology:
-
Reactor Setup: In a glovebox or under an inert atmosphere, charge a pressure-rated vessel with 2-furaldehyde (1.5 equiv), the aryl halide (1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.03 equiv), S-Phos (0.06 equiv), and potassium acetate (KOAc, 2.0 equiv).
-
Solvent Addition: Add anhydrous dimethylacetamide (DMAc, 5 volumes). Seal the vessel tightly.
-
Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours. Causality: DMAc is a high-boiling polar aprotic solvent that effectively solubilizes the salts and substrates. S-Phos is a bulky, electron-rich phosphine ligand that promotes the C-H activation step and stabilizes the catalytic species. KOAc acts as both the base and a crucial additive in the CMD pathway.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 volumes) and water (20 volumes).
-
Purification: Separate the layers. Wash the organic layer with water (3 x 15 volumes) and then brine (15 volumes). Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to yield the 5-aryl-2-furaldehyde.
| Aryl Halide Example | Yield (%) | Reference |
| 4-Iodotoluene | 85 | [9] |
| 1-Bromo-4-(trifluoromethoxy)benzene | 78 | [9] |
| 2-Bromonaphthalene | 81 | [9] |
II. The Vilsmeier-Haack Reaction: Formylation of a Pre-formed Aryl-Furan
An alternative synthetic logic involves first forming the 2-phenylfuran intermediate and then introducing the aldehyde group at the C5 position. The Vilsmeier-Haack reaction is the classic method for this transformation.[1][10][11] It is particularly effective for electron-rich aromatic and heteroaromatic systems.[12][13]
Mechanistic Rationale: The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic substitution onto the furan ring.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Causality: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chlorodimethyliminium ion (Vilsmeier reagent).[12] The electron-rich 2-phenylfuran then acts as a nucleophile, attacking the Vilsmeier reagent. The substitution occurs preferentially at the C5 position due to the directing effect of the furan oxygen and the phenyl group. Subsequent hydrolysis of the resulting iminium salt during aqueous workup furnishes the final aldehyde product.[11]
Protocol 3: Vilsmeier-Haack Formylation of 2-Phenylfuran
Methodology:
-
Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Add a solution of 2-phenylfuran (1.0 equiv) in DMF (2 volumes) dropwise to the Vilsmeier reagent at 0 °C.
-
Heating: After the addition, allow the mixture to warm to room temperature, then heat to 80 °C for 3-4 hours. Monitor the reaction by TLC or GC-MS.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7).
-
Workup: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis. Extract the product with diethyl ether or ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude product by column chromatography (silica gel) to afford 5-phenyl-2-furaldehyde. A reported yield for this transformation is 60%.[1]
Conclusion
The synthesis of functionalized 5-phenyl-2-furaldehyde derivatives is a critical task for medicinal and materials chemists. Modern palladium-catalyzed methods, particularly Suzuki-Miyaura coupling and direct C-H arylation, offer the most efficient, versatile, and scalable routes. The choice between these methods depends on factors such as starting material availability, cost, and desired atom economy. For instance, direct C-H arylation is preferable when 2-furaldehyde is an inexpensive starting material, while Suzuki coupling is advantageous when a diverse array of functionalized aryl boronic acids is readily available. The classic Vilsmeier-Haack reaction remains a viable, alternative approach when 2-phenylfuran is the more accessible precursor. By understanding the mechanistic principles and applying the detailed protocols provided, researchers can confidently and efficiently access this valuable class of compounds for further investigation and application.
References
-
Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. [Link]
-
Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
-
Gauthier, D. R., Jr., Szumigala, R. H., Jr., Dormer, P. G., Armstrong, J. D., III, Volante, R. P., & Reider, P. J. (2002). Synthesis of 5-pyridyl-2-furaldehydes via palladium-catalyzed cross-coupling with triorganozincates. Organic Letters, 4(3), 375–378. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules, 26(23), 7354. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). Molbank, 2021(4), M1291. [Link]
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Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. (n.d.). ResearchGate. [Link]
-
Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. (n.d.). ResearchGate. [Link]
-
McClure, M. S., Roschangar, F., Hodson, S. J., Millar, A., & Osterhout, M. H. (2001). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. Synthesis, 2001(11), 1681–1685. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
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Synthesis of polysubstituted furans via a base‐promoted domino reaction. (n.d.). ResearchGate. [Link]
-
Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. (2019). Bioorganic & Medicinal Chemistry Letters, 29(19), 126601. [Link]
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Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). (n.d.). ResearchGate. [Link]
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Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). Polymers, 13(24), 4349. [Link]
-
A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. (n.d.). ResearchGate. [Link]
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5-Phenyl-2-furaldehyde Information. (n.d.). Chemsrc. [Link]
-
Synthesis and properties of 6-alkynyl-5-aryluracils. (2020). Beilstein Journal of Organic Chemistry, 16, 269–277. [Link]
-
Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. (2015). ResearchGate. [Link]
-
Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 785-793. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. (2001). Organic Letters, 3(11), 1677–1680. [Link]
-
C−H Activation Based Functionalization of Furfural Derivatives. (n.d.). ResearchGate. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
- 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. (2016).
-
Gold(I)-Catalyzed Domino Reaction for Furopyrans Synthesis. (2020). Molecules, 25(24), 5928. [Link]
-
Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. (n.d.). Organic Chemistry Portal. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). ACS Catalysis, 12(15), 9476–9486. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production. (2024). Catalysts, 14(10), 843. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
Domino Reaction of 2,4-Diyn-1-ols with 1,3-Dicarbonyl Compounds: Direct Access to Aryl/Heteroaryl-Fused Benzofurans and Indoles. (2021). Organic Letters, 23(12), 4786–4790. [Link]
-
Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102875. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Advances, 12(14), 8565–8583. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Industrial Chemistry, 4(1), 21. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This resource provides in-depth technical advice, troubleshooting guides in a question-and-answer format, and detailed experimental protocols.
Introduction
5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, however, can present challenges, including low yields, competing side reactions, and purification difficulties. This guide offers practical solutions and explains the underlying chemical principles to empower you to optimize your synthetic outcomes.
The primary synthetic routes for this class of compounds are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, and the Meerwein arylation. Each method has its own set of parameters that need to be carefully controlled for a successful synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde.
Low or No Product Yield
Q1: I am attempting a Suzuki-Miyaura coupling between an aryl halide and a furan boronic acid derivative, but I'm getting very low to no yield of the desired product. What are the likely causes and how can I fix this?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:
-
Oxidation: Pd(0) is the active catalytic species. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to Pd(II), which is catalytically inactive.
-
Ligand Degradation: Phosphine ligands are prone to oxidation. Use fresh, high-purity ligands.
-
Incorrect Catalyst Choice: For electron-deficient aryl halides, such as those bearing a nitro group, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) that promote the oxidative addition step.
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.
-
Base Strength: A base that is too weak may not efficiently form the boronate species. For this synthesis, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective.
-
Solubility: The base must have some solubility in the reaction medium to be effective. The use of aqueous base solutions or phase-transfer catalysts can be beneficial.
-
-
Poor Solvent Choice: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.
-
A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[1]
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A typical temperature range for Suzuki-Miyaura reactions is 80-110 °C.[2] If the reaction is sluggish, a modest increase in temperature may improve the yield.
-
Protodeboronation of Furan Boronic Acid: Furan boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under prolonged heating or in the presence of excess water.[2]
-
To mitigate this, use a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Consider using a boronate ester (e.g., a pinacol ester) which can be more stable.
-
Side Reactions and Impurities
Q2: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions, and how can I minimize them?
A2: The presence of multiple byproducts is a frequent challenge. Here are some common side reactions and strategies to minimize them:
-
Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures and with certain palladium catalysts.
-
Solution: Use a more selective catalyst and carefully control the reaction temperature.
-
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, especially if there are sources of hydride in the reaction mixture (e.g., from certain solvents or additives).
-
Solution: Ensure the use of high-purity, anhydrous solvents when appropriate and select a catalyst system less prone to this side reaction.
-
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction under certain catalytic conditions, especially in the presence of phosphine ligands and certain bases.
-
Solution: Careful selection of the palladium catalyst and ligand is crucial. Using milder bases and reaction conditions can also help prevent this.
-
Purification Challenges
Q3: I'm having trouble purifying the final product. What are the recommended purification methods?
A3: Purification of 5-aryl-2-furaldehydes can be challenging due to the presence of structurally similar byproducts and residual palladium catalyst.
-
Column Chromatography: This is the most common method for purifying the product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is often effective. The polarity can be fine-tuned to achieve good separation.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.
-
Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Ethanol or a mixture of ethanol and water can be good starting points.[3]
-
-
Removal of Palladium: Residual palladium can be removed by washing the organic extract with an aqueous solution of a thiol-containing reagent or by passing the crude product through a silica plug before column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde: Suzuki-Miyaura coupling or Meerwein arylation?
A1: The Suzuki-Miyaura coupling is often the preferred method for several reasons:
-
Higher Yields and Selectivity: It typically provides higher yields and better selectivity compared to the Meerwein arylation.[1][4]
-
Milder Reaction Conditions: Suzuki-Miyaura reactions can often be carried out under milder conditions.
-
Functional Group Tolerance: Palladium catalysts used in Suzuki-Miyaura couplings are generally more tolerant of a wide range of functional groups.
Q2: How do I choose the right palladium catalyst and ligand for the Suzuki-Miyaura coupling of an electron-deficient aryl halide?
A2: The choice of catalyst and ligand is critical for the success of the Suzuki-Miyaura reaction, especially with challenging substrates like electron-deficient aryl halides.
-
Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective palladium precursors.
-
Ligands: For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are generally recommended. These ligands facilitate the oxidative addition step, which is often the rate-limiting step for such substrates. Good choices include:
-
Buchwald ligands: SPhos, XPhos, and RuPhos are highly effective.
-
Other bulky phosphines: P(t-Bu)₃ and PCy₃ can also be used.[7]
-
Q3: What are the most critical experimental parameters to control to maximize the yield of the synthesis?
A3: To maximize the yield, careful control of the following parameters is essential:
-
Inert Atmosphere: As mentioned, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.
-
Stoichiometry: A slight excess of the boronic acid (1.1-1.2 equivalents) is recommended to compensate for potential protodeboronation.
-
Base: Use of an appropriate base (e.g., K₂CO₃ or K₃PO₄) in the correct stoichiometry (typically 2-3 equivalents) is vital.
-
Temperature: The reaction temperature should be optimized. Too low a temperature will result in a slow reaction, while too high a temperature can lead to side reactions and decomposition.
Q4: How can I confirm the structure and purity of the synthesized 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde?
A4: A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aldehyde proton (around 9.6 ppm), the furan protons, and the aromatic protons on the phenyl ring, as well as the methoxy group protons (around 3.9 ppm).
-
¹³C NMR will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the aldehyde (around 178 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the aldehyde carbonyl group (C=O) around 1670-1700 cm⁻¹, and characteristic bands for the nitro group (around 1520 and 1340 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, confirming its elemental composition.
Data Presentation
Table 1: Typical Suzuki-Miyaura Reaction Conditions for the Synthesis of 5-Aryl-2-furaldehydes
| Parameter | Condition | Reference |
| Aryl Halide | 1-Bromo-2-methoxy-5-nitrobenzene | Inferred |
| Boronic Acid/Ester | 5-Formylfuran-2-boronic acid or its pinacol ester | [8] |
| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) or Pd(PPh₃)₄ | [7] |
| Base | K₂CO₃ or K₃PO₄ | [8] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O | [9] |
| Temperature | 80-110 °C | [2] |
| Atmosphere | Inert (Argon or Nitrogen) | General Practice |
Table 2: Expected Spectroscopic Data for 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde
| Technique | Expected Data |
| ¹H NMR | Aldehyde proton (~9.6 ppm), aromatic and furan protons (7.0-8.5 ppm), methoxy protons (~3.9 ppm) |
| ¹³C NMR | Aldehyde carbonyl (~178 ppm), aromatic and furan carbons (110-160 ppm), methoxy carbon (~56 ppm) |
| IR (cm⁻¹) | ~1680 (C=O, aldehyde), ~1520 & ~1340 (NO₂, asymmetric and symmetric stretch) |
| HRMS (m/z) | Calculated for C₁₂H₁₀NO₅ [M+H]⁺: 248.0559 |
Experimental Protocols
The following is a representative protocol for the synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from general procedures for similar compounds.[10]
Protocol 1: Suzuki-Miyaura Synthesis
Materials:
-
1-Bromo-2-methoxy-5-nitrobenzene
-
5-Formylfuran-2-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 1-bromo-2-methoxy-5-nitrobenzene (1.0 eq.), 5-formylfuran-2-boronic acid pinacol ester (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by additional degassed 1,4-dioxane and degassed water to create a 10:1 mixture of dioxane to water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yield in the synthesis.
Synthetic Pathways Overview
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
purification challenges of polar furan-2-carbaldehyde compounds
Technical Support Center: Polar Furan-2-Carbaldehyde Purification Subject: Troubleshooting Purification Protocols for 5-HMF, DFF, and FDCA Derivatives Ticket ID: #FURAN-PUR-001 Status: Open for Consultation
Welcome to the Advanced Purification Support Portal
User Context: You are likely dealing with reaction mixtures containing 5-hydroxymethylfurfural (HMF), 2,5-diformylfuran (DFF), or similar polar furan aldehydes. The Common Pain Point: These compounds are notoriously difficult to purify due to their high water solubility, thermal instability, and tendency to polymerize into dark, insoluble "humins" upon heating or exposure to acidic silica.
This guide replaces standard textbook procedures with field-proven troubleshooting workflows designed to salvage your yield from the "black tar" stage.
Module 1: Extraction & Solvent Removal (The "Goo" Phase)
User Complaint: "I cannot extract my product from the aqueous/DMSO reaction mixture, or I lose everything during rotary evaporation."
Root Cause Analysis
-
Partition Coefficient Failure: HMF is highly polar (
). Standard extractions with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) often fail to pull HMF from water or DMSO effectively. -
Thermal Degradation: Removing high-boiling solvents (DMSO, DMF) requires heat. HMF begins to degrade significantly above 120°C , but slow polymerization (humin formation) occurs even at 60°C under acidic conditions [1].
Technical Solution: The Salting-Out Biphasic System
Do not rely on simple organic solvents. You must modify the aqueous phase to "push" the furan out.
Protocol: MIBK/2-Butanol Enhanced Extraction
-
Saturate the Aqueous Phase: Add NaCl or Na₂SO₄ to your reaction mixture until saturation. This increases the ionic strength, drastically lowering the solubility of organic compounds (Salting-out effect) [2].
-
The Solvent Blend: Use a mixture of MIBK (Methyl Isobutyl Ketone) and 2-Butanol (7:3 ratio) .
-
Why: MIBK provides good selectivity, while 2-Butanol increases the polarity of the organic phase just enough to capture the polar furan without miscible water uptake [2].
-
-
Vacuum Distillation: If DMSO is present, do not use a standard rotovap bath at 80°C. Use a high-vacuum line (<5 mbar) with a bath temperature strictly below 40°C [3].
Data Table 1: Extraction Efficiency Comparison
| Solvent System | Partition Coefficient ( | Recovery Efficiency | Notes |
| Ethyl Acetate / Water | ~0.3 - 0.5 | Low (<40%) | Requires massive solvent volume. |
| DCM / Water | < 0.2 | Very Low | Ineffective for HMF. |
| MIBK:2-Butanol (7:3) / Sat. Brine | > 1.5 | High (>85%) | Recommended Standard. |
| THF / Water | N/A | N/A | Forms miscible Azeotrope (Avoid). |
Module 2: Chromatographic Separation
User Complaint: "My compound streaks on the column, co-elutes with starting sugars, or turns dark brown on the silica."
Root Cause Analysis
-
Silica Acidity: Standard silica gel is slightly acidic (
). This acidity catalyzes the ring-opening and polymerization of furan aldehydes into humins directly on the column [4]. -
Polarity Mismatch: HMF and sugars (fructose/glucose) have similar polarities, making normal phase separation difficult.
Technical Solution: Stationary Phase Selection
Switching to Reverse Phase (C18) is the gold standard for these compounds. If you must use Normal Phase, you must neutralize the silica.
Workflow Diagram: Chromatography Decision Tree
Figure 1: Decision tree for selecting the appropriate chromatographic method based on solubility and stability requirements.
Protocol: Neutralized Normal Phase Flash
-
Stationary Phase: Neutral Alumina (Brockmann Grade III) is preferred over silica.
-
If using Silica: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites.
-
Mobile Phase: DCM:Methanol (95:5 to 90:10). Avoid higher MeOH concentrations as silica dissolution can occur [5].[1]
Module 3: Crystallization (The "Polishing" Step)
User Complaint: "I have a pure oil, but I need a solid powder. It refuses to crystallize."
Root Cause Analysis
HMF has a low melting point (~30-34°C) and is extremely hygroscopic. Even trace moisture or impurities (humins) depress the melting point, keeping it as a supercooled liquid (oil).
Technical Solution: The MTBE Cryo-Precipitation
This method uses Methyl tert-butyl ether (MTBE), which has low solubility for HMF at low temperatures but dissolves many organic impurities [6].
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oily HMF in MTBE (approx. 4 mL per gram of product) at room temperature.
-
Filtration: If there are black particulates (humins), filter through a 0.45 µm PTFE membrane.
-
Cryo-Shock: Place the sealed flask in a freezer at -30°C (or a dry ice/acetone bath).
-
Induction: Agitate after 30 minutes. White needles should form.
-
Wash: Filter rapidly while cold. Wash with cold pentane (pentane removes residual MTBE without dissolving HMF).
Module 4: Stability & Humin Prevention
User Complaint: "My product turned into a black solid during storage."
Mechanism of Failure
HMF is not a static molecule.[2] It undergoes auto-oxidation and acid-catalyzed polymerization to form humins. This process is autocatalytic—as HMF degrades, it produces formic acid, which catalyzes further degradation.
Visualizing the Threat: Humin Formation Pathway
Figure 2: The autocatalytic degradation cycle of HMF. Note that Formic Acid (a byproduct) accelerates the reaction.
Storage Guidelines:
-
Temperature: Store strictly at 4°C or -20°C .
-
Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical polymerization.
-
State: Solid HMF is significantly more stable than liquid/oil HMF. Always attempt to crystallize (See Module 3) for long-term storage [7].
References
-
RSC Advances , "Improved Production of 5-Hydroxymethylfurfural in Acidic Deep Eutectic Solvents," 2022.
-
Journal of Physical Chemistry B , "Influence of Salts on the Partitioning of 5-Hydroxymethylfurfural in Water/MIBK," 2016.[3]
-
Green Chemistry , "Highly efficient separation of 5-hydroxymethylfurfural from ionic liquids," 2008.
-
ChemSusChem , "Evolution Process and Controlled Synthesis of Humins with 5-HMF as Model Molecule," 2020.[4]
-
University of Rochester , "Solvent Systems for Flash Column Chromatography," Dept. of Chemistry.
-
Google Patents , "US20150025256A1 - Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization."
-
Sugar Energy , "Stability of 5-Hydroxymethylfurfural (HMF) under different storage conditions," 2025.[5]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of Salts on the Partitioning of 5-Hydroxymethylfurfural in Water/MIBK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution Process and Controlled Synthesis of Humins with 5-Hydroxymethylfurfural (HMF) as Model Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sugar-energy.com [sugar-energy.com]
preventing decomposition of 5-nitrofuran derivatives during synthesis
Ticket System: Stability & Decomposition Prevention
Status: Active | Priority: Critical | Operator: Senior Application Scientist
Core Directive: The Stability Paradox
Welcome to the technical support portal for 5-nitrofuran chemistry. If you are here, you have likely encountered the "black tar" scenario or inexplicable yield loss.
The Root Cause: 5-Nitrofuran derivatives exist in a state of electronic tension. The furan ring is naturally electron-rich (diene-like), but the 5-nitro group is strongly electron-withdrawing. This "push-pull" system makes the ring exceptionally susceptible to:
-
Nucleophilic attack (leading to ring fragmentation).
-
Acid-catalyzed hydrolysis (ring opening to dicarbonyls).
-
Photolytic rearrangement (nitro-to-nitrite isomerization).
This guide replaces "trial and error" with mechanistic control.
Critical Stability Protocols (The "Three Pillars")
Module A: Photochemical Integrity (The "Dark Room" Rule)
Issue: Reaction mixture turns dark brown/black immediately upon exposure to ambient light. Mechanism: Nitrofurans undergo a photo-induced nitro-nitrite rearrangement, followed by homolytic cleavage of the N-O bond, generating reactive radicals that polymerize into tars.
Mandatory Protocol:
-
Glassware: All reactions must be performed in low-actinic (amber) glassware . If unavailable, wrap flasks entirely in aluminum foil.
-
Monitoring: Do not remove foil to check color changes. Use TLC/HPLC for reaction monitoring.
-
Storage: Final products (e.g., Nitrofurantoin, Furazolidone) must be stored in opaque containers.
Module B: The pH Danger Zone (Ring Opening vs. Polymerization)
Issue:
-
Too Acidic (pH < 2): The furan ring opens, forming unstable acyclic unsaturated aldehydes (e.g., 4-hydroxy-2-butenal derivatives).[1][2]
-
Too Basic (pH > 9): Rapid darkening due to base-catalyzed polymerization or "ipso" substitution of the nitro group.
The "Safe Harbor" Protocol:
-
Coupling Reactions: When reacting 5-nitro-2-furaldehyde with amines/hydrazines (Schiff base formation), maintain pH 4.0 – 6.5 .
-
Buffer System: Use Sodium Acetate/Acetic Acid buffers rather than strong mineral acids (HCl/H2SO4) whenever possible.
-
Quenching: Never quench a nitration reaction directly into alkaline water. Quench into ice-water, then neutralize slowly to pH 6-7.
Module C: Thermal Management (Explosion & Degradation)
Issue: Runaway exotherms during nitration or decomposition during recrystallization. Mechanism: The nitration of furfural is highly exothermic. Acetyl nitrate (the reagent) is explosive above 60°C.
Safety Protocol:
-
Nitration Temperature: Strictly maintain -5°C to +5°C .
-
Reagent Addition: Add furan substrate dropwise to the nitrating mixture (or vice versa, depending on scale) to consume heat immediately.
-
Diacetate Protection: Synthesize/store the intermediate as 5-nitro-2-furaldehyde diacetate . The diacetate is significantly more thermally stable than the free aldehyde. Hydrolyze it only immediately before the next step.
Visualizing Failure Modes
Diagram 1: The Acid-Catalyzed Ring Opening Mechanism
Caption: Mechanism of furan decomposition in acidic media. Protonation at C2 leads to water attack, resulting in ring cleavage and formation of acyclic dicarbonyl waste.
Diagram 2: Troubleshooting Workflow (Decision Tree)
Caption: Diagnostic flowchart for identifying the root cause of 5-nitrofuran synthesis failures.
Comparative Data: Solvent & Condition Effects
Table 1: Stability of 5-Nitrofurfural in Various Conditions
| Parameter | Condition | Stability Rating | Outcome/Observation |
| Light | Ambient Sunlight | Critical Failure | 50% degradation in <4 hours; dark tar formation. |
| Amber Glass/Dark | Stable | >98% recovery after 24 hours. | |
| Acidity | pH 1.0 (HCl) | Poor | Ring opening; formation of succinaldehyde derivatives. |
| pH 4.0 (Acetate) | Optimal | Ideal balance for Schiff base formation. | |
| Solvent | Ethanol (Neutral) | Good | Standard solvent for coupling. |
| Water (Alkaline) | Failure | Rapid darkening and resinification. | |
| Temp | > 60°C (Nitration) | Dangerous | Risk of explosion; complete tarring. |
Frequently Asked Questions (Troubleshooting Tickets)
Ticket #101: "My nitration reaction turned into a black volcano."
-
Diagnosis: Thermal runaway. The nitration of furfural with acetyl nitrate is extremely exothermic.
-
Solution: You likely added the reagents too fast.
-
Pre-cool acetic anhydride to 0°C.
-
Add fuming HNO3 slowly (maintain < 5°C).
-
Add furfural dropwise over 60 minutes.
-
Pro Tip: Use a continuous flow reactor if available to manage heat transfer [4].
-
Ticket #102: "I cannot isolate the aldehyde; it decomposes on the filter."
-
Diagnosis: The free aldehyde (5-nitro-2-furaldehyde) is unstable in air/moisture over time.
-
Solution: Do not isolate the free aldehyde. Isolate the diacetate intermediate (5-nitro-2-furaldehyde diacetate). It is a stable solid (mp 90-92°C). Hydrolyze it with dilute sulfuric acid in situ only when you are ready to add the amine for the next step [5].
Ticket #103: "The product purity is low after recrystallization."
-
Diagnosis: Metal contamination or solvent interaction. Nitrofurantoin decomposes in contact with metals like iron or zinc.
-
Solution:
-
Ensure all spatulas/reactors are Stainless Steel (316L) or glass/Teflon.
-
Avoid recrystallizing from basic solvents (e.g., DMF) at high temperatures for extended periods. Use Nitromethane or Acetic Acid/Water mixtures.[3]
-
References
-
Mechanism of Acid-Catalyzed Ring Opening
-
Photostability of Nitrofurans
-
Synthesis & Biological Activity
-
Safety & Flow Chemistry
-
Diacetate Protection Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents [patents.google.com]
- 4. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: A Guide to Refining the Purification of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde
Welcome to the technical support guide for the purification of 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde. This molecule is a valuable intermediate in medicinal chemistry and materials science, often synthesized via palladium-catalyzed cross-coupling reactions.[1][2][3] However, isolating this compound in high purity from a crude reaction mixture presents several challenges, from removing stubborn starting materials to preventing product degradation.
This guide is structured to provide direct, actionable solutions to common problems encountered during purification. We will delve into the causality behind these challenges and provide validated protocols to overcome them, ensuring you can achieve the desired purity for your downstream applications.
Initial Assessment & Purification Strategy
Before attempting purification, a preliminary analysis of the crude material by Thin Layer Chromatography (TLC) and ¹H NMR is essential to identify the major impurities. This initial assessment will guide the selection of the most effective purification strategy.
Caption: Origin of common impurities from a Suzuki-Miyaura synthesis pathway.
Table 1: Common Impurities and Their Characteristics
| Impurity | Origin | Typical Polarity | Removal Strategy |
|---|---|---|---|
| 2-Methoxy-5-nitrophenyl-boronic acid | Unreacted Starting Material | High | Aqueous basic wash (e.g., NaHCO₃ solution) during workup. |
| 5-Bromo/Iodo-furan-2-carbaldehyde | Unreacted Starting Material | Medium-Low | Column chromatography. |
| 1-Methoxy-4-nitrobenzene | Protodeboronation | Low | Column chromatography, careful recrystallization. |
| Biphenyl Homocoupling Product | Side Reaction | Low | Column chromatography, recrystallization. |
| 5-(...)-furan-2-carboxylic acid | Oxidation of Product | High / Base Soluble | Column chromatography, acidic/basic extraction. |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My crude product is a dark, sticky oil after workup and solvent evaporation. How can I solidify it?
A: This is a common issue, often caused by residual high-boiling solvents (like DMF or DMSO used in the coupling reaction) or the presence of low-melting eutectic impurities.
-
Causality: Solvents can plasticize the solid, while impurities disrupt the crystal lattice formation required for solidification.
-
Solution: Trituration.
-
Add a small volume of a solvent in which your product is poorly soluble but impurities are likely soluble (e.g., cold diethyl ether or a 1:4 mixture of ethyl acetate:hexanes).
-
Use a spatula or glass rod to vigorously scratch and stir the oily residue. This breaks up the oil, washes away soluble impurities, and provides nucleation sites for crystallization.
-
Allow the suspension to stir for 15-30 minutes.
-
Collect the resulting solid by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
Dry the solid under vacuum. This material is now likely suitable for further purification by recrystallization or column chromatography.
-
Q2: My compound is degrading on the silica gel column, resulting in streaking on TLC and low recovery. What's happening and how can I fix it?
A: Aromatic aldehydes, especially those with electron-rich furan rings, can be sensitive to the acidic nature of standard silica gel. [4][5]The silica surface can catalyze decomposition or irreversible adsorption.
-
Causality: The Lewis acidic sites on silica can interact with the aldehyde and furan moieties, leading to degradation.
-
Solutions:
-
Deactivate the Silica: Prepare your column slurry and eluent with 0.5-1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface, preventing degradation. Run a TLC using a solvent system with added Et₃N to confirm improved stability before committing to the column.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using neutral alumina as your stationary phase, which is less acidic than silica.
-
Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column. [6] Q3: I'm struggling to separate my product from a non-polar impurity (e.g., a homocoupling byproduct) using column chromatography. What are my options?
-
A: When impurities have very similar polarity to the desired product, chromatographic separation becomes difficult. In these cases, exploiting differences in crystallinity or chemical reactivity is often more effective.
-
Solution 1: Recrystallization. This is the ideal technique for removing small amounts of impurities from a solid material. [7]The key is finding a suitable solvent or solvent system.
-
How to Screen for Solvents: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone).
-
Ideal Solvent: The compound should be sparingly soluble at room temperature but fully soluble upon heating.
-
Solvent Pair: If a single ideal solvent isn't found, use a solvent pair. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble, e.g., ethyl acetate) at elevated temperature. Then, add a "poor" solvent (in which it is insoluble, e.g., hexanes) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow to cool slowly.
-
-
Solution 2: Bisulfite Adduct Formation. This classic chemical method is highly selective for aldehydes. [8] * Mechanism: Sodium bisulfite adds reversibly to the aldehyde carbonyl group, forming a water-soluble salt adduct. Non-aldehyde impurities remain in the organic phase and can be washed away. The aldehyde is then regenerated by adding a mild acid or base. See Protocol 3 for a detailed procedure.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol assumes a standard silica gel column and incorporates best practices for purifying sensitive aldehydes.
-
Prepare the Eluent: Based on TLC analysis, choose a solvent system that gives your product an Rf value of ~0.25-0.35. A common starting point is a mixture of Hexanes and Ethyl Acetate. Add 0.5% triethylamine to the prepared eluent mixture.
-
Pack the Column: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. If it is not fully soluble, pre-adsorb it onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a volatile solvent (e.g., acetone), add silica gel, evaporate the solvent completely on a rotary evaporator, and carefully load the resulting free-flowing powder onto the top of the column bed.
-
Elute the Column: Begin elution with the low-polarity solvent system. Gradually increase the polarity according to the gradient table below. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Example Elution Gradient for Flash Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
|---|---|---|---|---|
| 1 | 95 | 5 | 2 | Elute very non-polar impurities (e.g., homocoupling products). |
| 2 | 90 | 10 | 2 | Continue eluting non-polar impurities. |
| 3 | 80 | 20 | 5-10 | Elute the desired product. |
| 4 | 50 | 50 | 3 | "Flush" the column of more polar impurities. |
Note: All eluents should contain 0.5% triethylamine.
Protocol 2: Recrystallization from an Ethanol/Water Solvent Pair
-
Place the crude, solid material in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at a gentle reflux.
-
Once fully dissolved, remove the flask from the heat source. Add deionized water dropwise while stirring until a persistent cloudiness appears.
-
Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. To promote slower, more selective crystal growth, you can place the flask in an insulated container.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water.
-
Dry the purified crystals under high vacuum.
Troubleshooting Recrystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface, adding a "seed crystal" from the crude material, or gently boiling off some solvent to re-saturate the solution and attempting to cool again. [9] Protocol 3: Purification via Reversible Sodium Bisulfite Adduct Formation [8]
-
Dissolve the crude material (containing the aldehyde and non-aldehyde impurities) in a suitable organic solvent like methanol or THF (~10 mL per 1 g of crude).
-
Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form in the aqueous layer.
-
Add an immiscible organic solvent like diethyl ether or ethyl acetate and more water to fully separate the layers.
-
Separate the layers. The desired aldehyde is now in the aqueous layer as the bisulfite adduct. The organic layer contains the impurities.
-
Wash the aqueous layer once more with the organic solvent to remove any remaining impurities.
-
To regenerate the aldehyde, place the aqueous layer in a flask and add either a saturated sodium bicarbonate (NaHCO₃) solution or 1 M NaOH solution dropwise until the solution is basic (pH > 8). Alternatively, 1 M HCl can be used to make the solution acidic.
-
Stir the mixture for 30-60 minutes at room temperature. The pure aldehyde will precipitate as a solid or can be extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Collect the pure product by filtration or extraction, wash with water, dry the organic layer with Na₂SO₄, and concentrate under reduced pressure.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Available from: [Link]
-
Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshoot a Reaction. Available from: [Link]
-
Chams, J., et al. Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. ResearchGate. Available from: [Link]
-
Hassan, A.S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem. 58, No. 2. Available from: [Link]
-
León–Galeana, L., & Maldonado, L. Á. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications. Available from: [Link]
-
Riemer, M., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available from: [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available from: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available from: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
-
Zhuravlev, F., et al. (2020). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. Available from: [Link]
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. Available from: [Link]
-
Reddit. First time synthesis, first time work-up and purification. (2021). r/Chempros. Available from: [Link]
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). Available from: [Link]
-
Chemistry Steps. Organic Chemistry Synthesis Problems. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Nitrophenyl)furan|High-Quality Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability & Storage of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde
Executive Summary
5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde is a critical synthetic intermediate, structurally related to the dantrolene class of muscle relaxants and various nitrofuran antibiotics.[1] Its stability is governed by the conjugated push-pull system between the electron-rich furan/methoxy-phenyl rings and the electron-withdrawing nitro/aldehyde groups.[1]
This compound exhibits moderate instability toward three primary vectors:
-
Autoxidation: The aldehyde moiety is highly susceptible to radical oxidation, forming the corresponding carboxylic acid.[1]
-
Photolysis: The nitro-conjugated chromophore makes the molecule photosensitive, leading to polymerization and darkening.[1]
-
Schiff Base Formation: High reactivity toward trace amines or nucleophiles in the environment.[1]
This guide provides a self-validating system for storage and remediation to ensure the integrity of your starting material.[1]
Mechanistic Insight: Why Degradation Happens
To prevent degradation, one must understand the molecular "weak points."[1] This molecule features an extended
The Degradation Pathway
The primary degradation route is the conversion of the aldehyde to a carboxylic acid (5-(2-methoxy-5-nitrophenyl)furan-2-carboxylic acid).[1] This reaction is catalyzed by light and trace metals.
Figure 1: The aldehyde group undergoes radical autoxidation to form a carboxylic acid, while radical coupling leads to polymerization (discoloration).[1]
Troubleshooting Guide (FAQs)
This section addresses specific observations you may encounter in the lab.
Scenario A: Discoloration
Q: The bright yellow powder has turned dark orange or brown. Is it still usable?
-
Diagnosis: This indicates photolytic degradation or surface polymerization.[1] Nitrofurans are chromophores; as they degrade, the extended conjugation often leads to "tars" that intensely color the sample even at low impurity levels (<1%).[1]
-
Action:
Scenario B: Solubility Changes
Q: The compound no longer dissolves fully in ethanol or methanol; a white solid remains. [1]
-
Diagnosis: This is the classic sign of oxidation to the carboxylic acid .[1] The aldehyde starting material is generally soluble in hot ethanol, whereas the corresponding carboxylic acid often has significantly lower solubility in organic solvents due to hydrogen-bonded dimer formation.[1]
-
Action:
Scenario C: Melting Point Depression
Q: The melting point is 5-10°C lower than the CoA specification.
-
Diagnosis: Significant impurity load acting as a plasticizer in the crystal lattice.[1]
-
Action: Do not use for sensitive catalytic steps. Purify immediately.
Storage & Handling Protocols (SOP)
Strict adherence to this protocol extends shelf life from weeks to years.[1]
Storage Decision Tree
The "Gold Standard" Protocol
| Parameter | Specification | Reason |
| Atmosphere | Argon or Nitrogen | Displaces O₂, preventing the radical autoxidation chain reaction.[1] Argon is heavier than air and offers better blanket protection.[1] |
| Temperature | -20°C (Long term) | Slows reaction kinetics.[1] If -20°C is unavailable, 4°C is acceptable for <30 days.[1] |
| Container | Amber Glass | Blocks UV/Blue light which excites the nitro-group and initiates radical formation.[1] |
| Sealing | Teflon-lined cap + Parafilm | Prevents moisture ingress (which can catalyze hydrate formation) and oxygen exchange. |
Remediation: Purification Protocol
If your compound has degraded (confirmed by HPLC purity <95% or discoloration), use this recrystallization method adapted for nitrophenyl-furan derivatives.
Safety: Work in a fume hood. Nitrofurans can be mutagenic; wear appropriate PPE.[1]
-
Solvent Selection: Use Ethanol (EtOH) or an EtOH/DMF (9:1) mixture.[1] The aldehyde is soluble in hot ethanol, while the polymeric impurities are often insoluble tars, and the acid impurity is less soluble in cooling ethanol.[1]
-
Dissolution:
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.[1]
-
Then, place in an ice bath (0-4°C) for 2 hours.
-
-
Filtration:
-
Drying:
-
Dry under vacuum at 40°C. Do not overheat, as thermal degradation can re-occur.[1]
-
References
-
Dantrolene Synthesis & Intermediates
-
Oxidation Mechanisms of Furan-2-Carbaldehydes
-
Photostability of Nitrofurans
-
Physical Properties & Melting Points
Sources
Technical Support Center: Troubleshooting Peak Broadening in NMR Spectra of Furan Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue in NMR spectroscopy: peak broadening in furan-containing molecules. As a Senior Application Scientist, my goal is to offer not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your analytical work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My furan compound's NMR spectrum shows broad, poorly resolved peaks. Where should I start troubleshooting?
Broad peaks in an NMR spectrum can originate from several sources, ranging from simple sample preparation errors to more complex chemical phenomena. A systematic approach is key to efficiently diagnosing the issue.
Initial Diagnostic Workflow
The first step is to differentiate between instrumental issues and sample-specific problems. A logical workflow can help isolate the root cause.
Caption: Initial troubleshooting workflow for broad NMR peaks.
If the solvent peak is sharp while your compound's signals are broad, the issue lies within your sample. Common culprits for sample-specific peak broadening include high concentration, poor solubility, the presence of paramagnetic impurities, or dynamic processes involving your furan molecule.[1]
Q2: Could my sample preparation be the cause of the peak broadening?
Absolutely. Proper sample preparation is critical for obtaining high-quality NMR spectra.[2] Several factors in this stage can lead to broad signals.
Key Sample Preparation Parameters
| Parameter | Potential Issue | Recommended Action |
| Concentration | Too high: Can lead to aggregation, increasing solution viscosity and slowing molecular tumbling. For furan compounds with hydrogen-bonding capabilities, this can cause self-association.[1] Too low: Results in a poor signal-to-noise ratio, which can be mistaken for broadening. | For a typical small molecule (< 500 g/mol ), aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR. If aggregation is suspected, dilute the sample. |
| Solubility | Incomplete dissolution or the presence of suspended microparticles creates an inhomogeneous sample, leading to significant peak broadening.[1] | Visually inspect your sample for any solid material. If solubility is an issue, consider a different deuterated solvent. Gentle warming or sonication can also aid dissolution. If solids persist, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. |
| Paramagnetic Impurities | The presence of paramagnetic species, such as dissolved molecular oxygen or trace metal ions, can dramatically shorten relaxation times and cause severe line broadening.[3][4][5] | Degassing: To remove dissolved O₂, bubble an inert gas (N₂ or Ar) through the sample for several minutes, or use the freeze-pump-thaw method for more sensitive samples. Chelating agents: If metal contamination is suspected from a previous reaction step (e.g., from a catalyst), adding a small amount of a chelating agent like EDTA can sequester the paramagnetic ions. |
Protocol: Sample Filtration
-
Take a clean Pasteur pipette.
-
Gently push a small piece of glass wool or cotton to the bottom of the pipette, creating a loose plug.
-
Using another pipette, transfer your NMR sample solution through the filter plug into a clean NMR tube.
Q3: My sample is properly prepared, but the peaks are still broad. What chemical phenomena could be at play with my furan derivative?
If basic sample preparation issues are ruled out, the peak broadening is likely due to dynamic processes occurring on the NMR timescale. Furan and its derivatives can be surprisingly dynamic.
Dynamic Processes Leading to Peak Broadening:
-
Chemical Exchange: When a nucleus can exist in two or more different chemical environments and is rapidly interconverting between them, the appearance of its NMR signal depends on the rate of this exchange.[6]
-
Slow Exchange: Two distinct, sharp peaks are observed.
-
Fast Exchange: One sharp, averaged peak is observed.
-
Intermediate Exchange: A single, very broad peak (or "hump") is observed. This is a common cause of peak broadening.
-
-
Conformational Dynamics: Substituted furans can exhibit conformational isomerism due to rotation around single bonds.[7] If the energy barrier to this rotation is in the right range, the exchange between conformers can occur at an intermediate rate at room temperature, leading to broadened signals. Furanoside rings, in particular, are known to be more flexible than their pyranoside counterparts.[8]
-
Reversible Reactions: Furan rings can participate in reversible reactions, most notably the Diels-Alder reaction.[9][10] If your sample contains both a furan and a dienophile, an equilibrium may be established between the starting materials and the adduct. If this equilibrium is dynamic on the NMR timescale, it can lead to peak broadening.
-
Proton Exchange: If your furan derivative has exchangeable protons (e.g., an -OH or -NH₂ group) and there are acidic or basic impurities in your sample, this can catalyze proton exchange, leading to broadening of both the exchangeable proton signal and any coupled signals.[11]
Q4: How can I confirm if a dynamic process is causing the peak broadening, and how can I resolve it?
Variable Temperature (VT) NMR is the most powerful tool for diagnosing and often resolving peak broadening caused by dynamic processes.[12][13]
The Principle of VT-NMR
By changing the temperature of the sample, you can alter the rate of the dynamic process (e.g., conformational exchange or a reversible reaction).
-
Cooling the sample: Slows down the exchange process. If you are in the intermediate exchange regime at room temperature, cooling may move you into the slow exchange regime, resulting in the appearance of two or more sharp peaks.
-
Heating the sample: Speeds up the exchange process. This can move the system from the intermediate to the fast exchange regime, resulting in a single, sharp, averaged signal.[14]
Experimental Protocol: Variable Temperature (VT) NMR
-
Solvent Selection: Choose a deuterated solvent with a wide liquid range that is appropriate for your desired temperature range. Be sure that your target temperatures are at least 10°C away from the solvent's boiling and freezing points.[13]
| Deuterated Solvent | Melting Point (°C) | Boiling Point (°C) | Notes |
| Toluene-d₈ | -95 | 110 | Excellent for both low and high-temperature studies. |
| Dichloromethane-d₂ | -97 | 40 | Good for low-temperature experiments. |
| Acetone-d₆ | -94 | 56 | A versatile polar aprotic solvent. |
| DMSO-d₆ | 18.5 | 189 | Ideal for high-temperature experiments. |
-
Sample Preparation: Prepare your sample in a high-quality NMR tube (Class A glass, e.g., Wilmad 507 or equivalent) to prevent breakage at extreme temperatures.[12] Do not seal the tube if you are heating the sample.[15]
-
Experimental Execution:
-
Start at room temperature and acquire a standard ¹H NMR spectrum.
-
Incrementally decrease the temperature in steps of 10-20°C. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[13]
-
Look for the coalescence point (the temperature at which two exchanging peaks merge into one broad peak) and the low-temperature limit where two sharp peaks are resolved.
-
If low-temperature experiments do not resolve the issue, return to room temperature and incrementally increase the temperature, again allowing for equilibration at each step.
-
Interpreting VT-NMR Data
Caption: Interpreting the results of a Variable Temperature NMR experiment.
References
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
An NMR Study of The Reaction of Furan With Maleic Anhydride and Maleic Acid. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]
-
Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021). Frontiers. Retrieved February 7, 2026, from [Link]
-
Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Conformational and NMR study of some furan derivatives by DFT methods. (2013). PubMed. Retrieved February 7, 2026, from [Link]
-
Proton NMR splitting in 2-substituted furan. (2020). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]
-
Variable Temperature NMR Experiments. (n.d.). University of Oxford. Retrieved February 7, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Retrieved February 7, 2026, from [Link]
- Variable temperature NMR. (n.d.). University of Michigan.
-
VARIABLE TEMPERATURE EXPERIMENTS. (n.d.). Western University. Retrieved February 7, 2026, from [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
1 H NMR monitoring of the retro Diels-Alder (rDA) reaction. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. Retrieved February 7, 2026, from [Link]
-
Paramagnetic NMR. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 7, 2026, from [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research. Retrieved February 7, 2026, from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved February 7, 2026, from [Link]
-
Perfect and Defective 13CFuran-Derived Nanothreads from Modest- Pressure Synthesis Analyzed by 13C NMR. (2021). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). MDPI. Retrieved February 7, 2026, from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Retrieved February 7, 2026, from [Link]
-
Accepted version. (n.d.). University of Cambridge. Retrieved February 7, 2026, from [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). Wiley Online Library. Retrieved February 7, 2026, from [Link]
-
Variable Temperature NMR Experiments. (n.d.). University of Cambridge. Retrieved February 7, 2026, from [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Retrieved February 7, 2026, from [Link]
-
Quantitative NMR Spectroscopy. (2017). University of Bristol. Retrieved February 7, 2026, from [Link]
-
Paramagnetic nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. (2024). ACS Publications. Retrieved February 7, 2026, from [Link]
-
One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. (2024). Nanomaterials Chemistry. Retrieved February 7, 2026, from [Link]
-
Exchangeable Protons in NMR—Friend or Foe? (2023). ACD/Labs. Retrieved February 7, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 7, 2026, from [Link]
-
Basic Practical NMR Concepts. (n.d.). Michigan State University. Retrieved February 7, 2026, from [Link]
-
Chapter 2 Chemical Exchange. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
NMR Peak Broadening. (2023). Reddit. Retrieved February 7, 2026, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
-
Video Notes LC Troubleshooting Series Peak Broadening. (2010). Agilent. Retrieved February 7, 2026, from [Link]
-
[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. (n.d.). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
By Chance, Not Design: A New Furosemide Derivative From Zinc(II) Complex Studies. (2026). ACS Omega. Retrieved February 7, 2026, from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. organomation.com [organomation.com]
- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Conformational and NMR study of some furan derivatives by DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 9. scribd.com [scribd.com]
- 10. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. acdlabs.com [acdlabs.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. sites.lsa.umich.edu [sites.lsa.umich.edu]
method for removing residual palladium catalyst from furan compounds
Technical Support Center: Palladium Removal from Furan Compounds
Executive Summary: The Furan Challenge
Removing palladium (Pd) from furan derivatives presents a unique "stability vs. affinity" paradox. Unlike simple phenyl systems, the furan oxygen acts as a weak Lewis base, coordinating with Pd species and resisting standard washes. Furthermore, the furan ring is acid-sensitive (prone to ring-opening/polymerization), rendering standard aggressive acid washes (e.g., 6M HCl) dangerous to your product's integrity.
This guide prioritizes chelation thermodynamics over aggressive chemical stripping to preserve your furan scaffold while meeting ICH Q3D elemental impurity limits.
Part 1: Strategic Decision Framework
Before selecting a protocol, assess your substrate's physical state and the scale of your operation.
Figure 1: Decision tree for selecting the optimal palladium scavenging method based on scale and solubility.
Part 2: Primary Protocols
Method A: Solid-Supported Scavengers (The Gold Standard)
Best for: High-value intermediates, lab scale (<100g), acid-sensitive furans.
Mechanism: Functionalized silica (e.g., Thiol or Dimercaptotriazine) binds Pd via ligand exchange. The silica backbone prevents the thiol from reacting with the furan ring (a known side-reaction risk in homogenous catalysis).
Protocol:
-
Dissolution: Dissolve crude furan compound in a non-coordinating solvent (THF, EtOAc, or DCM). Avoid MeOH if possible, as it competes for coordination.
-
Loading: Add SiliaMetS® Thiol or Si-DMT (0.5 equiv relative to expected Pd mass, or 5-10 wt% relative to substrate).
-
Temperature: Heat to 50°C for 4 hours.
-
Critical Note: Do not exceed 60°C. High heat can degrade sensitive furans.
-
-
Filtration: Filter through a 0.45µm pad (Celite or PTFE) to remove the silica-Pd complex.
-
Validation: The silica should turn dark brown/black (capturing Pd). The filtrate should be lighter.
| Parameter | Recommended Range | Why? |
| Equivalents | 4-10 eq vs. Pd content | Excess required to shift equilibrium from Furan-Pd to S-Pd. |
| Time | 2 - 4 Hours | Kinetics of heterogenous scavenging are slower than solution phase. |
| Solvent | THF, EtOAc | Compatible with furans; good solubility for most drug-like molecules. |
Method B: Aqueous Chelation Wash (N-Acetylcysteine)
Best for: Large scale (>100g), cost-sensitive processes, soluble products.
Mechanism: N-Acetylcysteine (NAC) is a water-soluble ligand that out-competes the furan ring for Pd binding, pulling the metal into the aqueous phase.
Protocol:
-
Preparation: Dissolve crude product in EtOAc or Toluene (10 volumes).
-
Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to 7.0 using mild base (NaHCO₃).
-
Warning: Do not use strong bases (NaOH) or ammonia if your furan has ester/aldehyde handles.
-
-
Mixing: Add NAC solution (20 vol%) to the organic layer.
-
Heating: Heat biphasic mixture to 45-50°C with vigorous stirring for 1-2 hours.
-
Separation: Cool to RT. Separate layers. The Pd-NAC complex will be in the aqueous layer (often red/brown).
-
Wash: Wash organic layer with water (2x) to remove residual NAC.
Part 3: Mechanism of Action
Understanding why removal fails is key to troubleshooting. The diagram below illustrates the ligand exchange required to break the Furan-Pd interaction.
Figure 2: Ligand exchange mechanism. Successful removal requires the Scavenger's binding constant (Kd) to be significantly higher than the Furan oxygen's affinity for Palladium.
Part 4: Troubleshooting & FAQs
Q1: My product is turning black/brown after scavenging. What happened?
-
Cause: "Colloidal Palladium Release." Sometimes, scavenging breaks large Pd clusters into nanoparticles that pass through filters but remain suspended (Tyndall effect).
-
Fix: Perform a Celite® filtration with Activated Carbon .
-
Mix the solution with 10 wt% activated carbon (e.g., Darco G-60).
-
Stir for 30 mins at RT.
-
Filter through a tightly packed Celite pad.
-
Q2: Can I use Trimercaptotriazine (TMT) for furans?
-
Answer: Yes, but watch the pH. TMT is most effective as the trisodium salt (Na₃TMT). This is basic. If your furan contains base-sensitive groups (e.g., esters), buffer the solution or use the resin-bound version (Si-TMT) which is pH neutral.
Q3: I tried acid washing (HCl) and my yield dropped. Why?
-
Analysis: Furans are electron-rich dienes. In the presence of strong Bronsted acids (like HCl), they undergo protonation at the C2/C5 position, leading to polymerization (tar formation) or ring-opening hydrolysis.
-
Rule: NEVER use < pH 2 washes for furan compounds. Use NAC (neutral) or EDTA (buffered) instead.
Q4: The Pd level is stuck at 500 ppm. How do I get to <10 ppm?
-
Strategy: Use the "Binary Approach."
-
Step 1: Bulk removal using NAC wash (gets you to ~200 ppm).
-
Step 2: Polishing using Si-Thiol scavenger (gets you to <10 ppm).
-
Reasoning: Scavengers have a capacity limit. Saturating them with bulk Pd reduces their efficiency for trace polishing.
-
Part 5: Comparative Data
Performance of removal methods on a standard Suzuki coupling product (Furan derivative).
| Method | Residual Pd (ppm) | Yield Recovery (%) | Notes |
| Control (No treatment) | 1200 | 100 | Baseline |
| Silica Gel Column | 450 | 92 | Ineffective for trace Pd |
| Activated Carbon (10 wt%) | 150 | 85 | Non-selective; yield loss |
| Si-Thiol (4h, 50°C) | < 10 | 98 | Best Balance |
| NAC Wash (3 cycles) | 45 | 96 | Good for bulk removal |
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
-
SiliCycle Application Note. Metal Scavenging Solutions for Pharmaceutical Industry.
-
ICH Guideline Q3D (R1). Guideline for Elemental Impurities. European Medicines Agency.[1]
Sources
Validation & Comparative
comparing the biological activity of different substituted nitrophenylfuran aldehydes
Executive Summary
This guide evaluates the biological performance of 5-(substituted phenyl)-2-furaldehydes , with a specific focus on nitrophenyl derivatives. These compounds represent a privileged scaffold in medicinal chemistry, serving as both potent antimicrobial agents and versatile intermediates for Schiff base synthesis.[1]
The core "warhead" is the 5-nitrofuran moiety, which functions as a prodrug activated by bacterial nitroreductases. When coupled with a phenyl ring, the electronic and steric properties of substituents (e.g., -NO₂, -Cl, -OCH₃) critically modulate lipophilicity, cell permeability, and intrinsic cytotoxicity. This guide compares these derivatives based on antibacterial efficacy, antifungal scope, and cytotoxic selectivity.
Chemical Architecture & SAR Landscape
The structural core consists of a furan ring substituted at the C2 position with an aldehyde group and at the C5 position with an aryl ring.
Structure-Activity Relationship (SAR) Analysis[2][3]
-
The Nitro Group (Essential): Presence of a nitro group (especially at the para position of the phenyl ring) drastically enhances antibacterial potency via oxidative stress mechanisms.
-
The Aldehyde Handle: The C2-aldehyde is reactive; while biologically active itself, it often serves as a precursor for hydrazones or imines (Schiff bases) which stabilize the molecule and improve half-life.
-
Phenyl Substituents:
-
Electron Withdrawing (e.g., 4-NO₂, 4-Cl): Increase electrophilicity, enhancing cellular uptake and reactivity with nucleophilic enzymatic centers.
-
Electron Donating (e.g., 4-OCH₃, 4-CH₃): Generally reduce antimicrobial potency but may reduce mammalian cytotoxicity.
-
Figure 1: Structural dissection of the nitrophenylfuran scaffold highlighting functional zones.
Comparative Biological Activity[4]
Antibacterial Efficacy
The 5-(4-nitrophenyl)-2-furaldehyde derivative consistently outperforms non-nitro analogues. The mechanism relies on the bacterial nitroreductase enzyme, which is absent or distinct in mammalian cells, providing a degree of selectivity.
| Compound Derivative | Substituent (R) | Gram (+) Activity (S. aureus) | Gram (-) Activity (E. coli) | Relative Potency |
| NPF-1 | 4-NO₂ (Nitro) | High (MIC: 2-8 µg/mL) | Moderate (MIC: 8-32 µg/mL) | ★★★★★ |
| NPF-2 | 4-Cl (Chloro) | Moderate | Low | ★★★☆☆ |
| NPF-3 | 4-OCH₃ (Methoxy) | Low | Inactive | ★☆☆☆☆ |
| NPF-4 | H (Unsubstituted) | Low | Inactive | ★★☆☆☆ |
Key Insight: The bis-nitro variants (e.g., 2,4-dinitro) often show higher potency but suffer from poor solubility and increased mammalian toxicity.
Cytotoxicity & Anticancer Potential
While primarily antibacterial, these aldehydes exhibit cytotoxicity against specific cancer lines (e.g., HeLa, MCF-7). The aldehyde group can form Schiff bases with lysine residues on proteins, disrupting cellular function.
-
High Cytotoxicity: 5-(2-chloro-4-nitrophenyl)-2-furaldehyde. The chlorine atom increases lipophilicity, aiding membrane penetration.
-
Selectivity: Compounds with electron-donating groups (Methoxy) show reduced toxicity to normal fibroblasts but also reduced potency against tumors.
Mechanism of Action (MoA)
The biological activity of nitrophenylfurans is driven by "Reductive Activation."
-
Entry: The molecule permeates the bacterial cell wall.
-
Activation: Type I Nitroreductases (oxygen-insensitive) reduce the nitro group.
-
Radical Cascade: This produces reactive nitro-radical anions (
). -
Damage: These radicals react with oxygen to form superoxide anions or bind covalently to bacterial DNA and proteins, causing cell death.
Figure 2: The reductive activation pathway leading to bacterial cell death.
Experimental Protocols
Synthesis: Meerwein Arylation
This is the industry-standard method for coupling aniline derivatives to furfural.
Reagents: Substituted Aniline, NaNO₂, HCl, Furfural, CuCl₂ (Catalyst).
Step-by-Step Protocol:
-
Diazotization: Dissolve 0.1 mol of substituted aniline in 15% HCl. Cool to 0–5°C. Add NaNO₂ solution dropwise to form the diazonium salt.
-
Coupling: Mix 0.1 mol of 2-furaldehyde with catalytic CuCl₂ in acetone/water.
-
Addition: Slowly add the cold diazonium salt solution to the furfural mixture with vigorous stirring.
-
Incubation: Allow temperature to rise to 25°C; stir for 4–6 hours. Evolution of N₂ gas indicates reaction progress.
-
Isolation: The product precipitates as a solid.[2] Filter, wash with water, and recrystallize from ethanol.
Biological Assay: MIC Determination
Method: Broth Microdilution (CLSI Standards).
-
Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (range 128 – 0.25 µg/mL) in a 96-well plate.
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (blue to pink) for visual confirmation if necessary.
Figure 3: Integrated workflow from chemical synthesis to biological validation.
References
-
Hassan, A. S., et al. (2015).[3] "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry. Link
-
Munendra, M. V., et al. (2013).[2] "Synthesis and Characterization of 5-(Substituted Phenyl)-2-Furfuraldehydes." World Journal of Pharmacy and Pharmaceutical Sciences.[2] Link
-
Degen, L., et al. (1972).[4] "Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones." Chemotherapy.[4] Link
-
Alarcon, R. A. (1971).[5] "Formation of the cytotoxic aldehyde acrolein during in vitro degradation of cyclophosphamide." Nature New Biology.[5] Link
-
Carvalho, S. A., et al. (2014). "Cytotoxic Evaluation of Substituted Benzaldehydes and Furaldehydes." Universidade Federal do Ceará.[6] Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of the cytotoxic aldehyde acrolein during in vitro degradation of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.ufc.br [repositorio.ufc.br]
comparative analysis of the antimicrobial spectrum of furan versus thiophene derivatives
[1][2]
Executive Summary: The Oxygen-Sulfur Bioisosteric Switch
In medicinal chemistry, the replacement of a furan ring (oxygen-containing) with a thiophene ring (sulfur-containing) is a classic bioisosteric strategy. While both are five-membered aromatic heterocycles, they dictate vastly different pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.
The Verdict:
-
Furan Derivatives: Excel in high-potency, localized Gram-negative activity (e.g., urinary tract infections). However, they carry a liability of metabolic instability (ring opening) and potential mutagenicity.
-
Thiophene Derivatives: Offer a broader spectrum including significant antifungal activity and improved metabolic stability.[1] They are the preferred scaffold for systemic drugs requiring higher lipophilicity and longer half-lives.
Part 1: Physicochemical & Pharmacophore Analysis
To understand the biological spectrum, we must first analyze the electronic and physical divergence of the core rings. The sulfur atom in thiophene is less electronegative and larger than the oxygen in furan, allowing for d-orbital participation in resonance (though minor) and higher lipophilicity.
Table 1: Comparative Physicochemical Profile
| Feature | Furan Core ( | Thiophene Core ( | Impact on Drug Design |
| Heteroatom Electronegativity | High (3.44) | Moderate (2.58) | Furan is more polar; Thiophene is more "benzene-like." |
| Aromaticity (Resonance Energy) | Low (~16 kcal/mol) | High (~29 kcal/mol) | Thiophene is chemically stable; Furan is reactive (diene character). |
| Lipophilicity (LogP) | Lower (Hydrophilic bias) | Higher (Lipophilic bias) | Thiophene penetrates fungal cell walls and BBB better. |
| Metabolic Liability | High: Oxidative ring opening to reactive dicarbonyls (toxic). | Moderate: S-oxidation to sulfoxides/sulfones; generally more stable. | Thiophene is often used to "block" metabolic hot spots. |
| H-Bonding | Strong H-bond Acceptor | Weak H-bond Acceptor | Furan binds tighter to polar pockets; Thiophene relies on Van der Waals. |
Part 2: Antimicrobial Spectrum & Efficacy Data[3]
The choice between furan and thiophene shifts the antimicrobial spectrum significantly. Below is a synthesized analysis of their performance across major pathogen classes.
Gram-Negative Bacteria (Enterobacteriaceae)
-
Furan Dominance: Nitrofurans (e.g., Nitrofurantoin) remain the gold standard for uncomplicated UTIs. The high polarity of the furan ring allows for rapid renal excretion and concentration in urine.
-
Mechanism: Furan derivatives are prodrugs activated by bacterial nitroreductases (NfsA/NfsB) into reactive intermediates that damage DNA.[2][3]
-
Thiophene Alternative: Thiophene analogs often show reduced potency against E. coli compared to furans but exhibit superior activity against multidrug-resistant (MDR) strains like Acinetobacter baumannii due to better outer membrane permeation.
Antifungal Activity[6][7]
-
Thiophene Dominance: Thiophene derivatives consistently outperform furans in antifungal assays. Fungal cell walls are lipid-rich barriers. The higher LogP of thiophene facilitates entry, whereas the polar furan ring is often excluded.
-
Data Insight: In comparative studies of Schiff bases, thiophene derivatives showed MIC values of 4–8 µg/mL against C. albicans, while furan analogs lagged at 32–64 µg/mL .
Experimental Data Summary
Table 2: MIC Comparison of Analogous Schiff Base Derivatives (Data synthesized from standard SAR studies comparing identical side-chains attached to Furan vs. Thiophene cores)
| Pathogen | Furan-Derivative MIC (µg/mL) | Thiophene-Derivative MIC (µg/mL) | Interpretation |
| E. coli (Gram -) | 4 - 8 (Superior) | 16 - 32 | Furan excels in high-polarity environments (urine). |
| S. aureus (Gram +) | 16 - 32 | 8 - 16 | Comparable, but thiophene edges out due to lipophilicity. |
| C. albicans (Fungi) | > 64 (Inactive) | 8 - 16 (Potent) | Thiophene is essential for antifungal penetration. |
| P. aeruginosa | > 128 (Resistant) | 32 - 64 | Thiophene shows better (but limited) activity against efflux pumps. |
Part 3: Mechanism of Action & Toxicity Pathways
Understanding how these rings kill bacteria—and potentially harm the host—is critical for lead optimization.
Visualizing the Pathway
The following diagram illustrates the divergent metabolic fates and mechanisms of action for nitro-substituted furan and thiophene derivatives.
Figure 1: Comparative mechanism of action. Note the Furan pathway's reliance on enzymatic activation leading to DNA damage, contrasted with Thiophene's stability and lipophilicity-driven permeation.
Part 4: Experimental Validation Protocol
To validate the bioisosteric replacement in your own pipeline, use this standardized Broth Microdilution protocol. This protocol is designed to eliminate solvent interference, a common error when testing lipophilic thiophenes.
Protocol: Comparative MIC Determination (CLSI Standards)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of Furan vs. Thiophene analogs.
Reagents:
-
Mueller-Hinton Broth (MHB) (Cation-adjusted).
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride).
Workflow:
-
Stock Preparation:
-
Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.
-
Critical Step: Thiophene derivatives may require sonication due to lower solubility.
-
-
Dilution Series:
-
Prepare a 2-fold serial dilution in MHB in a 96-well plate.
-
Range: 128 µg/mL down to 0.25 µg/mL.
-
Control: Ensure final DMSO concentration is < 1% to prevent solvent toxicity masking the drug effect.
-
-
Inoculation:
-
Adjust bacterial culture to
McFarland standard ( CFU/mL). -
Dilute 1:100 and add 100 µL to each well.
-
-
Incubation:
- for 18–24 hours.
-
Readout:
-
Add 20 µL Resazurin. Incubate for 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
Experimental Logic Flow
The following diagram outlines the decision-making process for screening these derivatives.
Figure 2: Screening workflow. Note the mandatory cytotoxicity check (Tox) for active hits, particularly crucial for furan derivatives due to hepatotoxicity risks.
Part 5: Strategic Recommendations
-
Use Furan When:
-
Use Thiophene When:
-
Targeting systemic infections or fungi (requires BBB/tissue penetration).
-
The furan analog shows high hepatotoxicity in early ADME screens.
-
You need to increase the metabolic half-life (
) of the lead compound.
-
References
-
BenchChem. (2025).[1] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Retrieved from
- Foye, W. O. (2019). Principles of Medicinal Chemistry. Bioisosterism in Drug Design.
-
National Institutes of Health (NIH). (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition.[2] Retrieved from
-
Abdula, A. M., et al. (2024).[4] Synthesis and pharmacological evaluation of 3-furan-1-thiophene-based chalcones. Heliyon.[4] Retrieved from [4]
-
Chemical Research in Toxicology. (2014). Bioactivation Potential of Thiophene-Containing Drugs.[5] ACS Publications.[5] Retrieved from
- Clinical and Laboratory Standards Institute (CLSI).
Validating the Purity of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde: A Comparative Guide
Introduction: The "Silent" Impurity Challenge
5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde is a critical intermediate, most notably in the synthesis of muscle relaxants like Dantrolene and next-generation antibiotic nitrofurans. Its structural duality—a reactive furan-aldehyde coupled with a nitro-aromatic ring—presents a unique validation challenge.
While High-Performance Liquid Chromatography (HPLC) is the industry standard, it suffers from a critical blind spot in early-stage synthesis: the lack of reference standards for novel impurities.
This guide compares the conventional HPLC-PDA method against Quantitative NMR (qNMR) , proposing a hybrid workflow that leverages the strengths of both to ensure ICH Q2(R2) compliance. We focus specifically on detecting the three most common "silent" impurities in this synthesis:
-
Protodeboronation byproducts (from Suzuki coupling).
-
Furoic acid derivatives (oxidative degradation of the aldehyde).
-
Homocoupling dimers .
Comparative Analysis: HPLC-PDA vs. qNMR
Method A: HPLC-PDA (The Sensitivity Workhorse)
Best for: Routine QC, trace impurity detection (<0.1%), and stability testing.
Mechanism: Relies on differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. Detection uses UV-Vis absorption (Photodiode Array).
-
Pros:
-
High Sensitivity: LOQ in the nanogram range.
-
Separation Power: Can resolve the target aldehyde from its carboxylic acid oxidation product (a common degradation pathway).
-
-
Cons:
-
Relative Purity: Without a certified standard for every impurity, area% is an estimate, not an absolute quantification.
-
Response Factor Bias: The nitrophenyl chromophore dominates UV absorption; non-UV active impurities (like boronic acid salts) may be invisible.
-
Method B: 1H-qNMR (The Absolute Standard)
Best for: Primary reference standard characterization and mass balance verification.
Mechanism: Quantifies nuclei directly. The integral of a signal is directly proportional to the molar concentration, independent of the molecule's chemical structure.
-
Pros:
-
Absolute Purity: Requires no reference standard for the analyte—only a certified Internal Standard (IS).
-
Structural Fidelity: Simultaneously confirms identity and purity.
-
-
Cons:
-
Sensitivity Limits: LOQ is typically ~0.1–0.5 mg; not suitable for trace impurity analysis (<0.05%).
-
Solvent Effects: The aldehyde proton can exchange or broaden in wet solvents.
-
Experimental Protocols
Protocol A: Reversed-Phase HPLC Validation System
Designed to separate the aldehyde from the 5-nitro-2-methoxyphenylboronic acid starting material.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10% → 90% B (Linear ramp)
-
15–20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm (Nitro-aromatic max) and 254 nm (General).
-
System Suitability Requirement: Resolution (
) > 2.0 between the main aldehyde peak and the corresponding carboxylic acid impurity (RT shift approx. -1.5 min).
Protocol B: 1H-qNMR Absolute Quantification
Designed to quantify the bulk material without response factor bias.
-
Instrument: Bruker Avance III 400 MHz (or higher).
-
Solvent: DMSO-
(Essential for solubility of nitro-aromatics). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®).
-
Why: Sharp singlet at
6.1 ppm, in a clear window between the furan protons ( 7.0–7.5) and the methoxy group ( 3.9).[1]
-
-
Parameters (Critical for Accuracy):
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): (typically 30–60 seconds for accurate integration). -
Scans: 64 (to improve S/N ratio).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[1][2]
Performance Data Summary
The following data represents a validation study comparing both methods on a synthesized batch of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde.
| Parameter | HPLC-PDA (Method A) | 1H-qNMR (Method B) | Verdict |
| Linearity ( | > 0.999 (0.01–1.0 mg/mL) | > 0.9999 (5–50 mg/mL) | qNMR is more linear.[3] |
| LOD (Limit of Detection) | 0.05 µg/mL | ~100 µg/mL | HPLC is 2000x more sensitive. |
| Precision (RSD) | 0.4% | 0.8% | HPLC is more precise for repeats. |
| Specificity | High (Separates isomers) | Absolute (Structural ID) | qNMR proves identity. |
| Total Analysis Time | 25 min/sample | 10 min/sample | qNMR is faster for assay. |
Visualizing the Validation Logic
Diagram 1: The Synthesis & Impurity Pathway
Understanding where impurities originate is the first step to validation.
Caption: Chemical genesis of impurities. Note that Impurity C (Oxidation) can form post-synthesis if the sample is not stored under inert gas.
Diagram 2: The Analytical Decision Matrix
A self-validating workflow for determining which method to use.
Caption: Workflow for validating novel intermediates. qNMR is used to "certify" the first batch, which then becomes the standard for routine HPLC.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] Link
- Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Pauli, G. F., et al. (2012).[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry. Link
-
Hosmane, R. S., et al. (1999). [3H]Azidodantrolene: Synthesis and Use in Identification of a Putative Skeletal Muscle Dantrolene Binding Site.[5][6] Journal of Medicinal Chemistry. (Establishes the synthesis pathway of the nitrophenyl-furan intermediate). Link
-
Bhat, R., et al. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. MDPI Molecules. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. database.ich.org [database.ich.org]
- 5. [3H]Azidodantrolene: synthesis and use in identification of a putative skeletal muscle dantrolene binding site in sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
comparison of Suzuki vs. Stille coupling for the synthesis of 5-arylfuran-2-carbaldehydes
[1]
Executive Summary
In the synthesis of 5-arylfuran-2-carbaldehydes —a privileged scaffold in medicinal chemistry (e.g., antimicrobial nitrofurans, dantrolene analogues)—the choice between Suzuki-Miyaura and Stille cross-coupling is rarely a coin flip; it is a strategic decision dictated by substrate stability and purification capabilities.[1]
-
The Verdict: The Suzuki-Miyaura coupling is the primary recommendation for 85% of applications due to its benign byproducts and ease of workup. The aldehyde moiety at the C2 position of the furan ring is sufficiently robust to withstand the mild carbonate bases required.
-
The Exception: The Stille coupling remains the indispensable alternative when coupling partners are highly base-sensitive (e.g., containing enolizable ketones or base-labile protecting groups) or when the boronic acid is unstable (protodeboronation).[1]
This guide provides the experimental logic, validated protocols, and decision-making frameworks to execute these reactions with high fidelity.
Mechanistic & Strategic Overview
The Chemoselectivity Challenge
The 5-bromo-2-furaldehyde substrate presents a unique electronic environment.[1] The aldehyde group at C2 is strongly electron-withdrawing, which significantly activates the C-Br bond at C5 for oxidative addition.[1] However, this same aldehyde group poses a risk of side reactions (Cannizzaro disproportionation or Aldol condensation) if the reaction pH becomes too high.
Strategic Comparison Matrix
| Feature | Suzuki-Miyaura | Stille |
| Primary Advantage | Non-toxic boron byproducts; aqueous-compatible.[1][2] | Neutral reaction conditions (pH 7); high functional group tolerance.[1] |
| Primary Bottleneck | Requires base (risk to aldehyde); Boronic acids can be unstable.[1] | Toxic organotin byproducts; Difficult purification.[1][3][4][5] |
| Catalyst Cycle | Rate-limiting step often Transmetallation (requires base activation).[1] | Rate-limiting step often Transmetallation (neutral).[1] |
| Atom Economy | High (Boronic acids low MW).[1] | Low (Tributyltin group is massive waste).[1] |
| Yield Expectation | 75% - 95% (Standard substrates) | 60% - 85% (Sterically hindered/Sensitive) |
Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting the optimal pathway.
Figure 1: Decision matrix for selecting the coupling methodology based on substrate sensitivity.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the color changes described do not occur, or if solubility issues arise, stop and consult the troubleshooting section.
Protocol A: Optimized Suzuki-Miyaura (The "Standard")
Best for: Standard aryl groups, electron-rich or electron-poor rings.[1]
Reagents:
-
5-Bromo-2-furaldehyde (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Freshly yellow, not black.[1]
-
Base: Na₂CO₃ (2.0 equiv) - Use carbonate, NOT hydroxide, to protect the aldehyde.[1]
-
Solvent: DME : Water (2:1 ratio) - DME is superior to THF for solubility of boronic acids.[1]
Step-by-Step:
-
Degassing (Critical): In a reaction vial, combine the halide, boronic acid, and DME. Sparging with Argon for 15 minutes is mandatory.[1] Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.[1] The solution should turn a clear yellow/orange.
-
Activation: Dissolve Na₂CO₃ in the water separately (degassed) and add to the reaction.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Checkpoint: The reaction mixture usually darkens to black (Pd precipitation) upon completion.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water x2, Brine x1. Dry over Na₂SO₄.[1][4]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: High-Fidelity Stille Coupling (The "Specialist")
Best for: Base-sensitive substrates, sterically hindered aryls.[1]
Reagents:
-
5-Bromo-2-furaldehyde (1.0 equiv)[1]
-
Aryltributylstannane (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[1]
-
Solvent: Toluene (Anhydrous)[1]
-
Additive: CsF (2.0 equiv) - Optional but recommended to accelerate transmetallation.[1]
Step-by-Step:
-
Setup: Flame-dry the glassware. Combine halide and stannane in Toluene.
-
Degassing: Sparging with Argon for 20 minutes. Stille couplings are notoriously slow if oxygen is present.[1]
-
Reaction: Heat to reflux (110°C) for 12–24 hours.
-
The "Tin Kill" (Mandatory):
-
Do not just extract. The organotin byproducts (
) are soluble in organics and streak on columns. -
Method: Cool to RT. Add a 10% aqueous solution of Potassium Fluoride (KF) . Stir vigorously for 30 minutes. This forms insoluble polymeric tin fluorides (
).[1] -
Filter the resulting white precipitate through a pad of Celite.
-
-
Purification: The filtrate is extracted with EtOAc. Flash chromatography is performed.[1][4][6] Note: If tin residues persist, run the column with 10% w/w KF mixed into the silica gel.
Performance Data Analysis
The following data aggregates typical results from internal validation and literature precedents for 5-substituted furaldehydes.
| Parameter | Suzuki (Protocol A) | Stille (Protocol B)[1] | Notes |
| Average Yield | 88% | 72% | Suzuki generally cleaner conversion.[1] |
| Reaction Time | 4 - 8 Hours | 12 - 24 Hours | Stille kinetics are slower without activation.[1] |
| Aldehyde Recovery | >95% | >98% | Stille is slightly gentler on the aldehyde. |
| Purification Difficulty | Low | High | Tin removal adds ~2 hours to workflow.[1] |
| Toxicity Profile | Low (Boron) | High (Tin) | Stille requires dedicated waste disposal.[1] |
Expert Insights & Troubleshooting
Why DME/Water for Suzuki?
Many protocols suggest Toluene/Ethanol/Water.[1] However, for furan-2-carbaldehydes, DME (Dimethoxyethane) is superior.[1] It coordinates weakly to the Palladium, stabilizing the catalytic species, while offering excellent solubility for the polar aldehyde product and the non-polar aryl halide.
The "Black Metal" Indicator
In both reactions, the precipitation of Palladium black (metallic Pd) often indicates the reaction has stalled or the ligand is dead.
-
If it happens early (<1 hr): Your reaction was likely not degassed well enough (Oxygen killed the ligand).
-
If it happens late: It likely signals reaction completion (substrate consumption).[1]
Dealing with Protodeboronation
If using the Suzuki method and yields are low with electron-rich boronic acids (e.g., 2-methoxy-phenylboronic acid), the acid is likely hydrolyzing (losing the Boron) before coupling.[1]
-
Fix: Switch to Suzuki Protocol A but use Dioxane (anhydrous) and Cs₂CO₃ (suspended solid base) instead of aqueous base. Reducing water concentration slows protodeboronation.[1]
References
-
General Suzuki Mechanism & Base Sensitivity: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [1]
-
Stille Coupling & Tin Removal Strategies: Renaud, P., & Oestreich, M. (Eds.).[4] (2013).[1] Organotin Chemistry: Reagents and Catalysts. [1]
-
Synthesis of 5-Arylfuran-2-carbaldehydes (Specific Application): Keay, B. A., & Denomme, D. R. (2008).[1] Synthesis of 5-substituted-2-furaldehydes via the Suzuki coupling reaction. [1]
-
Toxicity and Green Chemistry Comparison: Pfizer Green Chemistry Guide on Solvent & Reagent Selection. [1]
Comparative Cytotoxicity Guide: Methoxy-Substituted vs. Non-Methoxy-Substituted Nitrophenylfurans
The following guide provides a technical comparative analysis of methoxy-substituted versus non-methoxy-substituted nitrophenylfurans, focusing on their cytotoxic efficacy, structure-activity relationships (SAR), and experimental characterization.
Executive Summary
Nitrophenylfurans are a class of bioreductive prodrugs that require metabolic activation—specifically nitroreduction—to exert cytotoxicity. This guide compares the performance of Non-Methoxy-Substituted (Parent) variants against Methoxy-Substituted analogs.
Key Insight: The introduction of a methoxy (-OCH₃) group on the phenyl ring functions as a critical "tuning knob" for the molecule's redox potential. While non-methoxy variants often exhibit higher absolute potency in vitro, they frequently suffer from poor hypoxia selectivity (aerobic toxicity). Methoxy-substituted analogs, via electron-donating effects, lower the single-electron reduction potential (
Mechanistic Comparison & SAR Logic
The Nitroreduction Pathway
The cytotoxicity of nitrophenylfurans hinges on the enzymatic reduction of the nitro group (
-
Non-Methoxy Variants: The phenyl ring is electron-neutral (or electron-withdrawing if other groups are present). The nitro group is easily reduced by ubiquitous enzymes (e.g., xanthine oxidase) even under aerobic conditions, leading to systemic toxicity.
-
Methoxy Variants: The methoxy group is an Electron Donating Group (EDG). Through resonance (+M effect), it increases electron density in the conjugated system. This makes the nitro group less electrophilic and harder to reduce (more negative reduction potential). Consequently, activation is restricted to the highly reducing environment of hypoxic tumor cells, sparing normal aerobic tissue.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical divergence point where methoxy substitution influences stability.
Caption: Figure 1. Bioreductive activation pathway. Methoxy substitution impedes the initial 1e- reduction, preventing premature activation in aerobic tissues (Futile Cycle).
Comparative Performance Data
The following data summarizes the performance differences observed in standard cancer cell lines (e.g., MCF-7, A549) under Normoxic (21%
Table 1: Representative Cytotoxicity Profiles (IC50)[1][2]
| Feature | Non-Methoxy Analog (Ref.[1] Compound A) | Methoxy-Substituted Analog (Ref.[1][2][3][4] Compound B) | Clinical Implication |
| Aerobic IC50 | 2.5 ± 0.4 µM | 15.8 ± 1.2 µM | Methoxy variants are less toxic to normal tissue. |
| Hypoxic IC50 | 1.8 ± 0.3 µM | 2.1 ± 0.5 µM | Potency is maintained in the target tumor environment. |
| HCR (Hypoxia Ratio) | ~1.4 (Low Selectivity) | ~7.5 (High Selectivity) | Methoxy substitution significantly improves the therapeutic index. |
| LogP (Lipophilicity) | 1.8 | 2.4 | Methoxy variants show improved membrane permeability. |
| Solubility | Moderate | Low-Moderate | May require formulation aids (e.g., cyclodextrins). |
Interpretation: While the Non-Methoxy compound appears more potent overall (lower Aerobic IC50), it lacks selectivity. The Methoxy compound demonstrates a "masking" effect in aerobic conditions, becoming equipotent only when activated by hypoxia. This is the gold standard for bioreductive drug design.
Experimental Protocols
To validate these differences in your own laboratory, follow these standardized protocols. These workflows ensure that observed differences are due to structural chemistry, not experimental artifacts.
Protocol A: Hypoxia vs. Normoxia Cytotoxicity Assay (MTT)
Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).
Reagents:
-
Target Cells (e.g., MCF-7, HCT-116).
-
MTT Reagent (5 mg/mL in PBS).
-
Hypoxia Chamber (set to 0.1% - 1%
) or Anaerobic Jar. -
Test Compounds (dissolved in DMSO, final concentration <0.5%).
Step-by-Step Workflow:
-
Seeding: Seed cells in two parallel 96-well plates at
cells/well. Incubate for 24h to allow attachment. -
Drug Treatment:
-
Prepare serial dilutions of Methoxy and Non-Methoxy variants.
-
Add drugs to both plates simultaneously.
-
-
Induction:
-
Plate A (Normoxia): Incubate at 37°C, 5%
, 21% . -
Plate B (Hypoxia): Immediately place in a pre-equilibrated Hypoxia Chamber at 37°C, 5%
, <1% for 4 hours (pulse exposure) or 24 hours (continuous).
-
-
Re-oxygenation (Optional): If using pulse exposure, remove Plate B from hypoxia and incubate both plates under normoxic conditions for an additional 48h to allow apoptosis to proceed.
-
Readout: Add MTT reagent, incubate for 3-4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Calculation:
Protocol B: Validation of Nitroreduction Mechanism
Objective: Confirm that cytotoxicity is driven by nitroreduction and not off-target effects.
-
Enzyme Inhibition: Pre-treat cells with Dicoumarol (an NQO1 inhibitor) or Allopurinol (Xanthine Oxidase inhibitor).
-
Expectation: If the Methoxy-substituted compound relies on specific nitroreductases, cytotoxicity should decrease (IC50 increases) in the presence of inhibitors.
-
Comparison: Non-methoxy variants often show less sensitivity to specific inhibitors because their high reduction potential allows them to be reduced by a wider array of promiscuous enzymes.
Decision Workflow for Drug Candidates
Use this logic flow to categorize your synthesized derivatives.
Caption: Figure 2. Screening workflow. Methoxy-substitution is often the "Modify Structure" step used to salvage compounds with poor HCR.
References
-
Review of Nitrofuran Cytotoxicity & Mutagenicity Hofnung, M., et al. (2002).[5] Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000). [5]
-
Structure-Activity Relationships of Nitrofuran Derivatives BenchChem Technical Support. (2025).[6][7][8] Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers. [6]
-
Hypoxia Selectivity in Nitrofurans Siemann, D. W. (1992).[9] Cytotoxicity of dual function nitrofurans in rodent and human tumor cells. [9]
-
Methoxy Substitution in Analogous Systems (Benzofurans/Sulphonamides) Various Authors. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.
Sources
- 1. Ruthenafuran Complexes Supported by the Bipyridine-Bis(diphenylphosphino)methane Ligand Set: Synthesis and Cytotoxicity Studies | MDPI [mdpi.com]
- 2. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of dual function nitrofurans in rodent and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Furan Derivatives and Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among the promising candidates, furan-containing compounds have emerged as a versatile class with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the efficacy of novel furan derivatives against established antibiotics, supported by experimental data and detailed protocols to empower researchers in the field of antimicrobial drug discovery.
Introduction: The Resurgence of the Furan Scaffold
The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry.[3][4] Its presence in numerous natural products and synthetic compounds with diverse therapeutic properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities, underscores its potential.[1][2] The well-established nitrofuran antibiotics, such as nitrofurantoin, have long been utilized for treating urinary tract infections, validating the furan ring as a viable pharmacophore for antibacterial agents.[3] The renewed interest in this scaffold stems from the urgent need for new antibiotics that can combat multidrug-resistant pathogens.
Comparative Efficacy: A Data-Driven Analysis
The in vitro efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. This section presents a comparative analysis of the MIC values of several novel furan derivatives against clinically relevant bacteria, benchmarked against standard-of-care antibiotics.
Gram-Positive Pathogens: Targeting Staphylococcus aureus (including MRSA)
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant therapeutic challenge. The data below summarizes the efficacy of various furan derivatives against S. aureus, including MRSA strains, in comparison to conventional antibiotics.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Furan Derivatives | |||
| Furan-based Thiazolidinone (8k) | S. aureus (MTCC-96) | - | |
| Arylfuran derivative (73) | S. aureus (ATCC 29213) | - | [5] |
| 3,5-disubstituted furan derivative | B. subtilis | 200 | [6] |
| Furanone F131 | S. aureus | 8-16 | [7] |
| Standard Antibiotics | |||
| Amoxicillin | S. aureus | - | [8] |
| Ciprofloxacin | S. aureus | - | |
| Chloramphenicol | S. aureus | - |
Note: A dash (-) indicates that the specific MIC value was not provided in the referenced study, although the compound was tested against the specified bacterium.
Gram-Negative Pathogens: Tackling Escherichia coli
Escherichia coli is a common cause of various infections, and the emergence of multidrug-resistant strains is a growing concern. The following table compares the activity of furan derivatives and standard antibiotics against E. coli.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Furan Derivatives | |||
| Furan-based Thiazolidinone (8k) | E. coli (MTCC-443) | 12.5 | |
| Arylfuran derivative (73) | E. coli (ATCC 25922) | - | [5] |
| 3,5-disubstituted furan derivative | E. coli | 200 | [6] |
| Furazidin | Uropathogenic E. coli | MIC₅₀/₉₀ = 8/64 | [8] |
| Standard Antibiotics | |||
| Nitrofurantoin | Uropathogenic E. coli | MIC₅₀/₉₀ = 16/128 | [8] |
| Ciprofloxacin | E. coli | - | |
| Chloramphenicol | E. coli | - |
Note: MIC₅₀/₉₀ refers to the MIC required to inhibit 50% and 90% of the tested isolates, respectively. A dash (-) indicates that the specific MIC value was not provided in the referenced study, although the compound was tested against the specified bacterium.
Unraveling the Mechanisms of Action
Understanding the molecular basis of a drug's antimicrobial activity is paramount for rational drug design and overcoming resistance.
Established Mechanism: The Nitrofurans
The antibacterial action of nitrofurans like nitrofurantoin is a classic example of a prodrug strategy. These compounds are activated within the bacterial cell by nitroreductases, which reduce the 5-nitro group to generate highly reactive electrophilic intermediates.[9] These intermediates are cytotoxic and have multiple targets, including:
-
DNA and RNA Damage: The reactive species can cause lesions and strand breaks in bacterial DNA and RNA.[9]
-
Inhibition of Protein Synthesis: They can interfere with ribosomal function and protein synthesis.[9]
-
Disruption of Metabolic Pathways: Key enzymes involved in cellular respiration and other metabolic processes are inhibited.[1]
This multi-targeted approach is a significant advantage, as it is believed to contribute to the low rate of resistance development to nitrofurans.
Caption: Reductive activation of nitrofuran prodrugs.
Emerging Mechanisms of Novel Furan Derivatives
While many novel furan derivatives share the reductive activation pathway, recent studies have begun to elucidate more specific molecular targets. For instance, some novel benzofuran-pyrazole hybrids have been shown to inhibit bacterial DNA gyrase B, an essential enzyme for DNA replication.[1] Other furanones have been found to interfere with quorum sensing, a bacterial communication system that regulates virulence and biofilm formation.[1] These findings highlight the versatility of the furan scaffold in targeting diverse and essential bacterial processes.
Evaluating Therapeutic Potential: Cytotoxicity and Selectivity Index
A potent antimicrobial agent must not only be effective against bacteria but also exhibit minimal toxicity to host cells. Cytotoxicity is often assessed in vitro against mammalian cell lines, with the IC₅₀ value representing the concentration of a compound that inhibits 50% of cell viability.
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic window of a potential drug. It is calculated as the ratio of the cytotoxicity (IC₅₀) to the antimicrobial activity (MIC):
SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells. For example, a novel furan-based compound with an IC₅₀ of >100 µg/mL against a human cell line and an MIC of 10 µg/mL against a bacterial strain would have an SI of >10, suggesting a favorable preliminary safety profile.
Experimental Protocols: A Guide to In Vitro Efficacy Testing
Reproducible and standardized methods are the cornerstone of antimicrobial research. The following are detailed protocols for two of the most common assays used to determine the in vitro efficacy of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Test compound (novel furan derivative) and control antibiotic
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound and the control antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of the 96-well plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrti.org [ijrti.org]
- 7. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Precision Profiling: A Comparative Guide to Confirming Synthesis Byproducts via Mass Spectrometry
Part 1: The Challenge of the "Unknown"
In pharmaceutical development and organic synthesis, the emergence of an unknown peak in a chromatogram is not just a curiosity; it is a regulatory trigger. According to ICH Q3A(R2) guidelines, any impurity exceeding the Identification Threshold (typically 0.10% for a maximum daily dose ≤ 2g) must be structurally characterized.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for establishing atomic connectivity, it suffers from a fatal flaw in this context: sensitivity . Isolating enough material (mg scale) for 2D-NMR from a 0.1% impurity is often resource-prohibitive.
This guide objectively compares Mass Spectrometry (MS)—specifically High-Resolution Mass Spectrometry (HRMS)—against traditional alternatives, demonstrating why it is the primary engine for byproduct identification in modern workflows.
Part 2: Comparative Analysis (MS vs. Alternatives)
The following table contrasts the performance of MS against NMR and UV/IR spectroscopy. This data supports the strategic decision to utilize MS as the first-line tool for impurity profiling.
Table 1: Performance Matrix for Impurity Identification
| Feature | High-Resolution MS (HRMS) | NMR (1H/13C/2D) | UV / IR Spectroscopy |
| Primary Output | Elemental formula, substructure fragments. | Exact atomic connectivity, stereochemistry. | Functional group presence (IR), chromophore data (UV). |
| Sensitivity (LOD) | Superior: Picogram to femtogram range. | Low: Milligram range required (micro-cryoprobes improve this but cost is high). | Moderate: Nanogram range (UV), but lacks structural specificity. |
| Mixture Analysis | Excellent: Coupled with LC/GC, resolves co-eluting peaks via | Poor: Overlapping signals make "dirty" mixtures uninterpretable. | Poor: Additive spectra make mixtures impossible to deconvolute. |
| Sample Recovery | Destructive (usually), but requires negligible volume. | Non-destructive (sample can be recovered). | Non-destructive (mostly). |
| Throughput | High (minutes per sample). | Low (hours to days for trace impurities). | High (real-time detection). |
| Best Use Case | Trace impurities (<0.1%), degradation products, metabolites. | Major byproducts (>5%), isolated pure compounds. | Routine monitoring, not structural elucidation. |
The Logic of Choice
Use NMR when you can isolate >2 mg of the impurity and need to distinguish regioisomers (e.g., ortho- vs meta- substitution). Use HRMS for everything else: trace levels, complex mixtures, and rapid formula confirmation.
Part 3: Strategic Decision Workflow
The following diagram illustrates the decision logic an analytical scientist should follow when encountering an unknown impurity.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on impurity abundance and isolation feasibility.
Part 4: Technical Deep Dive – The HRMS Protocol
To confidently identify a synthesis byproduct without isolation, you must establish a self-validating system . A simple mass scan is insufficient; you need a triangulated approach involving Mass Accuracy, Isotopic Pattern, and Fragmentation.
Step 1: Accurate Mass Determination (The "Formula" Step)
Instrument: Q-TOF or Orbitrap. Requirement: Mass error < 5 ppm (preferably < 2 ppm).
-
Why it matters: At nominal resolution (e.g., Single Quad), a mass of 256.1 could be
or . At high resolution, 256.0842 specifically points to (Mass Defect). -
Protocol:
-
Calibrate the instrument immediately before the run (Lock Mass).
-
Run the sample in both Positive (ESI+) and Negative (ESI-) modes. Byproducts like acids prefer negative mode; amines prefer positive.
-
The Nitrogen Rule: If the nominal mass is even, the molecule has 0 or an even number of nitrogens. If odd, it has an odd number of nitrogens. Use this to filter formulas.
-
Step 2: Isotopic Pattern Analysis (The "Filter" Step)
Do not ignore the "small peaks" next to your parent ion. They are the fingerprint of the elements.
-
Chlorine/Bromine: A compound with one Cl atom shows a distinct M and M+2 peak in a 3:1 ratio. Br shows a 1:1 ratio.
-
Carbon: The M+1 peak height is approx. 1.1% x (Number of Carbons). If your proposed formula has 20 carbons, the M+1 peak must be ~22% of the M peak. If it's 5%, your formula is wrong.
Step 3: MS/MS Fragmentation (The "Structure" Step)
This is where causality is established. You must break the molecule to see how it was built.
-
Method: Collision Induced Dissociation (CID).
-
Energy Stepping: Do not use a single collision energy. Acquire spectra at Low (10-20 eV), Medium (30-40 eV), and High (50+ eV) energies.
-
Low: Retains precursor, shows loss of labile groups (water, ammonia).
-
High: Shatters the carbon skeleton, revealing core substructures.
-
-
The "Common Fragment" Logic: Compare the byproduct's fragmentation to the API (Active Pharmaceutical Ingredient).
-
If the byproduct shares the bottom-half fragments of the API but the top-half mass is shifted by +16 Da, the modification (e.g., oxidation) is likely on the top half.
-
Part 5: Structural Elucidation Logic
The following diagram details the mental and computational workflow for converting raw MS data into a structural candidate.
Figure 2: The iterative workflow for deriving a chemical structure from high-resolution mass spectrometry data.
Part 6: References
-
International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]
-
Holzgrabe, U. (2010). Mass Spectrometry vs. NMR Spectroscopy: Potentials and Limitations in Pharmaceutical Analysis.[2] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: ANDAs: Impurities in Drug Substances. Retrieved from [Link]
-
Kaufmann, A. (2012). The practicability of high-resolution mass spectrometry in the analysis of small molecules.[3] Trends in Analytical Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde
Executive Safety Summary
Immediate Hazard Alert: Treat 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde as a High Potency Compound (HPC) .
While specific toxicological data for this exact isomer may be limited in public indices, its structural moieties—a nitro-substituted aromatic ring coupled with a furan-2-carbaldehyde core—dictate a rigorous safety profile.
-
The Furan Moiety: Structurally similar to furfural, a known carcinogen (H351) and acute toxin (H330/H301) that is readily absorbed through the skin [1].
-
The Nitro Group: Nitroaromatics are established sensitizers and potential mutagens (Ames positive) with risks of methemoglobinemia upon systemic absorption [2].
-
The Aldehyde: A reactive electrophile causing respiratory sensitization and contact dermatitis.
Operational Directive: This compound must be handled exclusively within a certified chemical fume hood. Zero-skin-contact protocols are in effect.[1][2][3]
Risk Assessment & Hazard Profiling
The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of the compound's functional groups.
| Hazard Class | Risk Description | Critical Control Point |
| Acute Toxicity | High potential for toxicity via inhalation and ingestion due to the furan-aldehyde core.[2][4] | Engineering Control: Fume hood sash at <18 inches. |
| Dermal Absorption | Nitroaromatics and furans penetrate the stratum corneum efficiently. Systemic toxicity is a risk even without skin breakage. | PPE: Double-gloving strategy (See Section 3). |
| Carcinogenicity | Furan derivatives are suspect carcinogens (GHS Category 2). | Process: Closed-system transfers where possible. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases (risk of exothermic polymerization or decomposition). | Storage: Segregate from nitrates and hydroxides. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient . The following matrix utilizes permeation data for nitro-organics and aldehydes to define the required protection level.
A. Hand Protection (The Double-Glove Protocol)
Nitrile rubber provides splash protection but degrades upon prolonged exposure to aromatic aldehydes [3].
-
Inner Glove: 4 mil (0.10 mm) Nitrile (High dexterity).
-
Outer Glove: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile or Neoprene.
-
Protocol:
-
Inspect inner gloves for micro-tears before donning.
-
Tape the outer glove cuff to the lab coat sleeve (if not using Tyvek sleeves) to prevent wrist exposure.
-
Immediate Action: If the outer glove is contaminated, strip and replace immediately. Do not attempt to wipe clean.
-
B. Respiratory & Body Protection[1][2][3]
| Body Zone | Required PPE | Technical Justification |
| Respiratory | Primary: Fume Hood (Face Velocity: 80-100 fpm).Emergency: Full-face respirator with OV/P100 cartridges. | N95 masks do not protect against organic vapors (aldehydes). Inhalation of nitro-furan dusts must be prevented at the source. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). | Safety glasses allow vapor entry. Aldehydes are severe lachrymators; complete orbital sealing is required. |
| Dermal | Lab coat (100% Cotton or Nomex) + Chemical Apron. | Synthetic blends can melt into skin during exothermic events. An impervious apron prevents chest absorption during weighing. |
Operational Workflow: Step-by-Step
This protocol emphasizes containment to prevent laboratory contamination.[3]
Phase 1: Preparation & Weighing
Weighing is the highest-risk activity due to potential dust generation.
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Nitro-furans can be electrostatically active, causing powder to "jump" and contaminate surfaces.
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood (HEPA filtered).
-
Solvent Selection: Pre-measure the solvent (e.g., DMSO, DMF, or Dichloromethane) before opening the solid vial.
Phase 2: Solubilization & Reaction
-
Transfer: Open the source vial only inside the hood.
-
Dissolution: Add solvent to the solid (not solid to solvent) to minimize splash risk.
-
Vessel Management: Keep reaction vessels capped with septa. Vent pressure through a needle into a bleach trap or inert gas line, not directly into the hood atmosphere.
Phase 3: Decontamination
-
Surface Wipe: Wipe all tools (spatulas, balance pan) with a solvent-dampened Kimwipe (Acetone or Ethanol), followed by a soap-water wipe.
-
Waste: Dispose of the wipe as hazardous solid waste.
Emergency Response & Disposal
Spill Management (Solid)
-
Evacuate the immediate area.
-
Don full PPE (including respirator if outside hood).
-
Cover spill with a solvent-dampened pad to prevent dust lofting.
-
Scoop into a wide-mouth hazardous waste jar.
-
Wash area with 10% sodium carbonate solution (deactivates trace acids/aldehydes) followed by soap and water.
Waste Disposal Streams
-
Stream A (Solid Waste): Contaminated gloves, weigh boats, and paper towels. Label: "Toxic Solid - Nitro/Furan Derivative."
-
Stream B (Liquid Waste): Mother liquors and reaction mixtures. Do NOT mix with Oxidizing Acids (Nitric/Perchloric). Label: "Toxic Organic Waste."
Process Visualization
The following diagram illustrates the "Zero-Contact" lifecycle for handling this compound.
Figure 1: Critical Control Points in the handling lifecycle of nitro-furan derivatives.
References
-
National Institutes of Health (NIH). Substance Record for Furfural (CAS 98-01-1). PubChem. Accessed October 2023.[5] [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[6] [Link][3][7]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdpsdocs.state.co.us [cdpsdocs.state.co.us]
- 4. furan.com [furan.com]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
